9-Bromo-9-phenylfluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-bromo-9-phenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXNCDBSALQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282811 | |
| Record name | 9-Bromo-9-phenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55135-66-5 | |
| Record name | 55135-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-9-phenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Bromo-9-phenylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 9-Bromo-9-phenylfluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Bromo-9-phenylfluorene is a pivotal chemical intermediate, recognized for its bulky 9-phenylfluorenyl (Pf) group. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and application, and its significant role in asymmetric synthesis, particularly as a robust protecting group for amino acids to prevent racemization during synthetic transformations. The strategic use of the Pf group is critical in drug development and the synthesis of complex chiral molecules.
Core Physicochemical Properties
This compound is typically a crystalline solid, appearing as white, off-white, or light-yellow flakes.[1][2][3][4] It is sparingly soluble in water but shows good solubility in a range of common organic solvents, including dichloromethane, toluene, ethanol, acetone, chloroform, and methanol.[2][5][6]
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₃Br | [2][7][8] |
| Molecular Weight | 321.21 g/mol | [3][7][9] |
| Appearance | Light-yellow lustrous flakes / Yellow crystalline solid | [1][3] |
| Melting Point | 99-101 °C | [3][7][9] |
| Boiling Point | 394.3 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| CAS Number | 55135-66-5 | [2][7][8] |
Table 2: Spectral Data
| Spectral Data Type | Values | Reference(s) |
| ¹³C NMR (CDCl₃) | δ (ppm): 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | [1] |
| IR (CHCl₃) | ν (cm⁻¹): 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | [1] |
| UV (EtOH) | λ (nm) (ε): 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) | [1] |
Reactivity and Applications in Drug Development
The primary application of this compound in the context of drug development is its use as a protecting group for primary amines, particularly the α-amino group of amino acids.[1] The resulting N-(9-phenylfluoren-9-yl) or "Pf" group is exceptionally bulky, which effectively shields the α-proton, thus preventing epimerization during subsequent reactions where the α-carbon is susceptible to racemization (e.g., enolization).[7] This configurational stability is crucial for the enantiospecific synthesis of complex chiral molecules and pharmaceutical intermediates.[7]
Fluorene derivatives, in general, have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties, making them valuable scaffolds in medicinal chemistry. This compound serves as a key building block for introducing the fluorenyl motif into these potential therapeutic agents.[2][4]
Experimental Protocols
The following sections detail the synthesis of this compound and its subsequent use in a typical protection and modification workflow for an amino acid.
Synthesis of this compound
This protocol is based on the robust method for converting 9-phenyl-9-fluorenol to the target bromide using hydrobromic acid.[1]
Step A: Synthesis of 9-Phenyl-9-fluorenol
-
A 3-L, three-necked, round-bottomed flask is flame-dried and equipped with an overhead stirrer under a nitrogen atmosphere.
-
Charge the flask with bromobenzene (158 mL, 1.5 mol) and ethyl ether (800 mL). Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried graduated cylinder, take a 1.5 M solution of butyllithium in hexane (767 mL, 1.15 mol).
-
Add the butyllithium solution to the bromobenzene solution at 0 °C over 30 minutes via cannula. Stir for an additional 20 minutes at 0 °C to form phenyllithium.
-
Add a solution of fluorenone (180 g, 1 mol) in tetrahydrofuran (THF, 300 mL) to the phenyllithium solution over 25 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water (250 mL). Separate the organic layer and wash it with water (800 mL) and brine (800 mL).
-
Combine the aqueous layers and back-extract with ethyl ether (2 x 200 mL).
-
Combine all organic layers and evaporate the solvent on a rotary evaporator to yield the crude 9-phenyl-9-fluorenol as a yellow solid.
Step B: Synthesis of this compound
-
Dissolve the crude 9-phenyl-9-fluorenol from Step A in toluene (800 mL) and transfer to a 2-L Morton flask equipped with an overhead stirrer.
-
Add 48% aqueous hydrobromic acid (HBr, 400 mL).
-
Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 24 hours.
-
Separate the layers and extract the aqueous layer with toluene (400 mL).
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield a yellow solid.
-
Recrystallize the solid from isooctane (approx. 1.25 L) to obtain this compound as light-yellow, lustrous flakes.[1]
Workflow: Protection of L-Alanine and Conversion to N-Pf-L-alaninal
This workflow demonstrates the utility of this compound in asymmetric synthesis.
Protocol for Step 1: N-Protection of L-Alanine
-
A 1-L, flame-dried, three-necked Morton flask is equipped with an overhead stirrer and reflux condenser under a nitrogen atmosphere.
-
Charge the flask with L-alanine (13.5 g, 150 mmol), chloroform (375 mL), acetonitrile (75 mL), and chlorotrimethylsilane (19.04 mL, 150 mmol).
-
Heat the mixture to reflux for 2 hours with vigorous stirring.
-
Cool the mixture to room temperature. Add triethylamine (46.0 mL, 330 mmol) followed by lead(II) nitrate (Pb(NO₃)₂, 33.1 g, 100 mmol).
-
Add a solution of this compound (57.8 g, 180 mmol) in chloroform (180 mL) via cannula.
-
Stir the heterogeneous mixture vigorously at room temperature for 48 hours.
-
Add methanol (15.2 mL) and stir for an additional 30 minutes.
-
Filter the mixture and wash the filter cake with chloroform (3 x 50 mL).
-
Evaporate the filtrate and partition the residue between diethyl ether (750 mL) and 5% aqueous citric acid (750 mL).
-
Separate the layers, extract the aqueous layer with ether (4 x 250 mL), and then extract the combined organic layers with 1 M sodium hydroxide (300 mL).
-
Cool the aqueous extract to 0 °C and adjust the pH to 7 with glacial acetic acid.
-
Extract the resulting mixture with 25% 2-propanol in chloroform (3 x 300 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and evaporate to yield (S)-N-(9-phenylfluoren-9-yl)alanine as a light yellow foam.[2]
Protocol for Step 2: Reduction to N-Pf-L-alaninol
-
Prepare a solution of the N-Pf-L-alanine ester (or the acid after esterification) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (approx. 1.5-2.0 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and more water to precipitate the aluminum salts.
-
Filter the granular solid and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Pf-L-alaninol. The product can be purified by column chromatography.[2][3]
Protocol for Step 3: Swern Oxidation to N-Pf-L-alaninal
-
In a flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise and stir for 15 minutes.
-
Add a solution of N-Pf-L-alaninol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel to yield the final N-(9-phenylfluoren-9-yl)-L-alaninal.[2]
Conclusion
This compound is a compound of significant value in synthetic organic chemistry. Its well-defined physicochemical properties and the steric bulk it imparts as the N-Pf protecting group make it an indispensable tool for preventing racemization in chiral synthesis. The detailed protocols provided herein offer a practical guide for its preparation and application, underscoring its importance for professionals in drug discovery and development who require precise stereochemical control in the synthesis of complex molecular architectures.
References
- 1. Preparation of (S)-N-(9-Phenylfluoren-9-yl)alanine and (S)-Dimethyl n-(9-phenylfluoren-9-yl)aspartate - Chempedia - LookChem [lookchem.com]
- 2. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acris.aalto.fi [acris.aalto.fi]
An In-depth Technical Guide to 9-Bromo-9-phenylfluorene (CAS 55135-66-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Bromo-9-phenylfluorene, a versatile chemical compound with significant applications in organic synthesis, materials science, and drug development. This document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a sterically demanding protecting group.
Physicochemical Properties
This compound is a white to off-white or light yellow crystalline solid. Its structural and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 55135-66-5 | |
| Molecular Formula | C₁₉H₁₃Br | |
| Molecular Weight | 321.21 g/mol | |
| Appearance | White to off-white or light orange to yellow to green powder/crystal | |
| Odor | Odorless or faint aromatic | |
| Melting Point | 99-101 °C | |
| Boiling Point | 394.3 °C at 760 mmHg (Predicted) | |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, toluene, ethanol, and acetone. |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹³C NMR (CDCl₃) | δ (ppm): 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | |
| IR (CHCl₃) | cm⁻¹: 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | |
| UV-Vis (EtOH) | λ (nm, ε): 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) |
Synthesis of this compound
The most common and well-documented synthesis of this compound is a two-step process starting from fluorenone. The first step involves the formation of 9-phenyl-9-fluorenol, which is subsequently converted to the final product.
Experimental Protocol: Synthesis from Fluorenone
This protocol is adapted from Organic Syntheses.
Step A: Preparation of 9-Phenyl-9-fluorenol
-
A solution of bromobenzene in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Magnesium turnings are added to the flask, and the mixture is stirred to initiate the Grignard reaction.
-
After the formation of phenylmagnesium bromide is complete, a solution of fluorenone in anhydrous tetrahydrofuran (THF) is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 9-phenyl-9-fluorenol.
-
The crude product can be purified by recrystallization from a suitable solvent like isooctane to give pale yellow needles.
Step B: Preparation of this compound
-
The crude 9-phenyl-9-fluorenol from Step A is dissolved in toluene in a three-necked flask equipped with an overhead stirrer and a nitrogen inlet.
-
A 48% aqueous solution of hydrobromic acid (HBr) is added, and the biphasic mixture is stirred vigorously at room temperature for 24 hours.
-
The layers are separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield a yellow solid.
-
The crude this compound is purified by recrystallization from isooctane to afford light-yellow, lustrous flakes.
Applications in Drug Development and Organic Synthesis
The primary application of this compound in drug development stems from its use as a precursor to the 9-phenylfluoren-9-yl (Pf) protecting group for amines.
The 9-Phenylfluorenyl (Pf) Protecting Group
The Pf group is a highly effective, sterically bulky protecting group for the amino function of amino acids. Its primary advantage is the prevention of racemization at the α-carbon of amino acids during synthetic manipulations, a critical aspect in the synthesis of enantiomerically pure peptides and other chiral molecules.
Experimental Protocol: Protection of an Amino Acid
-
The amino acid ester hydrochloride is suspended in a suitable solvent such as dichloromethane.
-
A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to neutralize the hydrochloride salt.
-
This compound is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting N-(9-phenylfluoren-9-yl)-amino acid ester can be purified by column chromatography.
The Pf group is stable under a variety of reaction conditions but can be cleaved under specific acidic conditions or by catalytic hydrogenation.
Applications in Materials Science
This compound is a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs). Its fluorene core provides thermal and morphological stability, while the phenyl and bromo substituents allow for further functionalization to tune the electronic properties of the resulting materials. It is often used in the synthesis of hole-transporting materials and host materials for phosphorescent emitters.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key intermediate with significant utility in both drug discovery and materials science. Its role as a precursor to the racemization-suppressing Pf protecting group is of particular importance in the stereoselective synthesis of complex chiral molecules. The synthetic protocols and physicochemical data presented in this guide are intended to support researchers in the effective and safe utilization of this versatile compound.
Spectroscopic and Synthetic Profile of 9-Bromo-9-phenylfluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 9-Bromo-9-phenylfluorene (C₁₉H₁₃Br), a key reagent in organic synthesis, particularly recognized for its role as a bulky amine-protecting group.[1][2][3] The following sections detail its characteristic spectroscopic data, a reliable experimental protocol for its preparation, and a visualization of its primary application in chemical synthesis.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data
| Parameter | Data Type | Value | Source Solvent/Conditions |
| ¹³C NMR | Chemical Shifts (δ) | 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 ppm | CDCl₃ |
| ¹H NMR | Data not available in searched resources. | ||
| Mass Spectrometry | Molecular Weight | 321.21 g/mol | - |
| Monoisotopic Mass | 320.02006 Da | Computed | |
| Fragmentation Pattern (m/z) | Data not available in searched resources. |
Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Spectroscopy Type | Parameter | Value | Source Solvent/Conditions |
| IR | Absorption Peaks (cm⁻¹) | 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | CHCl₃ |
| UV-Vis | λ_max_ (nm) [ε (M⁻¹cm⁻¹)] | 310[4], 276, 238, 230, 213 | Ethanol |
Experimental Protocols
The following protocols are based on a verified procedure from Organic Syntheses.[1]
Synthesis of this compound from 9-Phenyl-9-fluorenol
This procedure details the conversion of 9-phenyl-9-fluorenol to this compound via treatment with hydrobromic acid.
Materials and Equipment:
-
9-Phenyl-9-fluorenol
-
Toluene
-
48% Aqueous hydrobromic acid (HBr)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Isooctane
-
Three-necked Morton flask (2-L) equipped with an overhead stirrer and a nitrogen-filled balloon
-
Rotary evaporator
Procedure:
-
A solution of 9-phenyl-9-fluorenol in toluene (800 mL) is placed in the three-necked Morton flask.
-
Aqueous hydrobromic acid (48%, 400 mL) is added to the flask.
-
The resulting two-phase mixture is stirred vigorously at room temperature (20–25°C) for 24 hours.
-
After the reaction period, the layers are separated. The aqueous layer is extracted with 400 mL of toluene.
-
The organic layers are combined and dried over anhydrous sodium sulfate.
-
The mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 50 mL).
-
The combined organic filtrate and washings are concentrated on a rotary evaporator to yield a yellow solid.
-
The crude product is recrystallized from isooctane (approximately 1.25 L) to afford light-yellow, lustrous flakes of this compound.[1]
Acquisition of Spectroscopic Data
-
¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]
-
IR: Infrared spectra are obtained using a chloroform (CHCl₃) solution.[1]
-
UV-Vis: Ultraviolet-visible spectra are measured in ethanol.[1]
Core Application: Amine Protection Workflow
This compound is frequently used to introduce the 9-phenylfluoren-9-yl (Pf) protecting group to primary and secondary amines, particularly in the synthesis of amino acids and peptides. The bulkiness of the Pf group provides steric protection. The following diagram illustrates the general workflow for this protection reaction.
Caption: General workflow for the protection of an amine using this compound.
References
An In-depth Technical Guide on the Solubility of 9-Bromo-9-phenylfluorene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 9-Bromo-9-phenylfluorene in various common organic solvents. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this document consolidates available qualitative information derived from synthetic procedures and chemical supplier data. This guide is intended to assist in solvent selection for synthesis, purification, and analytical applications involving this compound. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside a visualization of a typical synthetic and purification workflow.
Solubility Profile of this compound
This compound is a solid, crystalline organic compound, appearing as white to light-yellow flakes or powder.[1][2] Its molecular structure, featuring a bulky, nonpolar fluorenyl and phenyl framework, governs its solubility. It is sparingly soluble in water but shows good solubility in a range of common organic solvents.[2]
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound as inferred from chemical datasheets and established synthetic and purification procedures. This information is critical for practical applications such as reaction setup, extraction, and recrystallization.
| Solvent | Solubility Indication | Context / Source |
| Chlorinated Solvents | ||
| Dichloromethane (CH₂Cl₂) | Soluble[2][3] | Listed as a suitable solvent.[2][3] |
| Chloroform (CHCl₃) | Soluble[3] | Listed as a suitable solvent; used for IR and NMR analysis.[1][3] |
| Ethers | ||
| Diethyl Ether | Soluble[3] | Listed as a suitable solvent.[3] |
| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for a precursor, indicating likely solubility for the product.[1] |
| Esters | ||
| Ethyl Acetate | Soluble[3] | Listed as a suitable solvent; also used for washing during purification.[1][3] |
| Aromatic Hydrocarbons | ||
| Toluene | Soluble[2] | Used as a solvent for extraction and dissolution of the crude product before purification.[1][2] |
| Alcohols | ||
| Methanol | Soluble[3] | Listed as a suitable solvent.[3] |
| Ethanol | Soluble[2] | Listed as a suitable solvent; UV spectroscopy was performed in Ethanol.[1][2] |
| Ketones | ||
| Acetone | Soluble[2] | Listed as a suitable solvent.[2] |
| Aliphatic Hydrocarbons | ||
| Isooctane | Soluble in hot solvent, sparingly soluble in cold | Used as the primary solvent for recrystallization, indicating a significant positive temperature-solubility gradient.[1] |
| Hexane | Likely sparingly soluble | Often used in conjunction with more polar solvents for recrystallization.[4] |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, direct experimental determination is necessary. The following protocol outlines a standard isothermal shake-flask method, which is a reliable technique for measuring the solubility of a solid compound in a given solvent at a specific temperature.
Principle
An excess amount of the solid solute (this compound) is equilibrated with a specific volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically after solvent evaporation, providing the solubility value.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Spatula and weighing paper
-
Drying oven or vacuum desiccator
Procedure
-
Preparation : Add an excess of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve is required to ensure a saturated solution is formed.
-
Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial containing the solid.
-
Equilibration : Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
Sedimentation : After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal : Carefully withdraw a known volume of the clear supernatant using a pipette or syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.
-
Gravimetric Analysis :
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.
-
Record the exact mass of the solution transferred.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point (m.p. ~100 °C[3]).
-
Once the solvent is fully removed, place the vial in a vacuum desiccator to cool and remove any residual solvent traces.
-
Weigh the vial containing the dried solute.
-
-
Calculation : Calculate the solubility (S) in grams per 100 mL of solvent using the following formula:
-
S ( g/100 mL) = (Mass of Solute / Volume of Solvent Withdrawn) × 100
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, adapted from a procedure published in Organic Syntheses.[1] The process highlights the practical application of the compound's solubility properties, particularly in the extraction and recrystallization steps.
Caption: Synthesis and purification workflow for this compound.
References
molecular structure of 9-Bromo-9-phenylfluorene
An In-depth Technical Guide to the Molecular Structure of 9-Bromo-9-phenylfluorene
Introduction
This compound is an organic halogenated compound with the chemical formula C₁₉H₁₃Br.[1][2][3] It is structurally derived from fluorene, a tricyclic aromatic system, with a phenyl group and a bromine atom attached to the central carbon at the 9-position.[1] This compound is typically a white to off-white or light orange to yellow crystalline solid.[1] It is widely utilized in organic synthesis, notably as a bulky protecting group for amines.[3][4] The CAS number for this compound is 55135-66-5.[1][2][3]
Physicochemical and Spectroscopic Properties
The key physicochemical and spectroscopic properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃Br | [1][2][3] |
| Molecular Weight | 321.21 g/mol | [3][4] |
| Appearance | Light orange to Yellow to Green powder to crystal | [1] |
| Melting Point | 99-101 °C | [4][5] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [1] |
| InChI Key | HYQXNCDBSALQLB-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Wavelength/Shift | Reference |
| ¹³C NMR (δ, ppm) | 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | [5] |
| IR (CHCl₃, cm⁻¹) | 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | [5] |
| UV (EtOH, λ, nm (ε)) | 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) | [5] |
Molecular Structure and Visualization
The structure of this compound consists of a planar fluorene moiety with a phenyl group and a bromine atom attached to the sp³-hybridized carbon at position 9. This substitution creates a sterically hindered environment around the central carbon.
References
Thermal Stability of 9-Bromo-9-phenylfluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromo-9-phenylfluorene is a synthetically derived organic compound characterized by a fluorene backbone with a phenyl group and a bromine atom attached at the 9-position.[1] Its chemical formula is C₁₉H₁₃Br, and it typically appears as a white to off-white crystalline solid.[1] This compound serves as a crucial intermediate in the synthesis of various organic materials, particularly for applications in organic light-emitting diodes (OLEDs) due to the thermal stability often associated with fluorene derivatives.[1][2][3] Understanding the thermal stability of this compound is paramount for its application in materials science and for ensuring safety and predictability in synthetic chemistry processes, especially those conducted at elevated temperatures. This guide provides an in-depth overview of the thermal properties of this compound, methodologies for its thermal analysis, and a discussion of its likely decomposition pathways.
Known Thermal Properties
While comprehensive thermal decomposition data for this compound is not extensively documented in publicly available literature, some key thermal characteristics are known. The melting point of this compound is consistently reported to be in the range of 99-101 °C.[4] This sharp melting range suggests a high degree of purity for the crystalline solid.
Assessment of Thermal Stability: Standard Methodologies
The thermal stability of a compound like this compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperature at which the material begins to decompose and the nature of any thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This technique is used to determine the decomposition temperature, absorbed moisture content, and the level of inorganic (non-combustible) materials in a sample.
Table 1: Expected TGA Data for this compound
| Parameter | Expected Observation | Significance |
| Onset of Decomposition (Tonset) | A sharp decrease in mass. | Indicates the temperature at which significant thermal decomposition begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | The peak of the derivative weight loss curve. | Represents the temperature at which the rate of mass loss is highest. |
| Residual Mass (%) | The percentage of mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue. For a pure organic compound, this is expected to be near zero. |
A general protocol for conducting TGA on a crystalline organic solid like this compound is as follows:[5][7]
-
Sample Preparation: A small, representative sample of the crystalline solid (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition and the temperature of maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine melting point, glass transition temperature, and enthalpy of transitions.
Table 2: Expected DSC Data for this compound
| Parameter | Expected Observation | Significance |
| Melting Point (Tm) | A sharp endothermic peak. | Corresponds to the transition from a crystalline solid to a liquid. The peak temperature is the melting point. |
| Enthalpy of Fusion (ΔHf) | The area under the melting peak. | The amount of energy required to melt the sample. |
| Decomposition | An exothermic or endothermic event, often broad and irregular, typically occurring at higher temperatures than melting. | Indicates the thermal breakdown of the molecule. |
A general protocol for performing DSC on a crystalline organic solid is as follows:[8][9]
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify thermal events such as melting and decomposition, and to quantify the associated enthalpy changes.
Proposed Thermal Decomposition Pathway
In the absence of specific experimental data on the pyrolysis of this compound, a plausible decomposition pathway can be proposed based on the principles of organic chemistry and the known behavior of halogenated aromatic compounds under thermal stress.[1][10][11] The carbon-bromine bond is expected to be the weakest covalent bond in the molecule and, therefore, the most likely site for initial bond cleavage upon heating.
The thermal decomposition is likely to proceed via a radical mechanism, initiated by the homolytic cleavage of the C-Br bond to form a 9-phenylfluorenyl radical and a bromine radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of products.
Conclusion
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound 97 55135-66-5 [sigmaaldrich.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. web.williams.edu [web.williams.edu]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 9-Bromo-9-phenylfluorene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Bromo-9-phenylfluorene is a sterically hindered organobromine compound that has carved a significant niche in both synthetic organic chemistry and materials science. First reported in the early 20th century, its unique structural and chemical properties have led to its prominence, primarily as a bulky N-protecting group for amino acids, where it effectively prevents racemization during peptide synthesis. Furthermore, its fluorenyl core has been exploited in the development of organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the history, synthesis, and multifaceted applications of this compound, with a focus on detailed experimental protocols, mechanistic insights, and quantitative data.
Introduction
This compound, with the chemical formula C₁₉H₁₃Br, is a crystalline solid characterized by a fluorene backbone substituted at the 9-position with both a phenyl group and a bromine atom.[1][2] This substitution pattern imparts significant steric bulk and unique chemical reactivity. The presence of the bromine atom, a good leaving group, allows for its use in nucleophilic substitution reactions, most notably for the introduction of the 9-phenylfluorenyl (Pf) protecting group.[3] The rigid, planar, and conjugated fluorene moiety contributes to the photophysical properties of its derivatives, making it a valuable building block in materials science.[4]
This guide will delve into the historical milestones of its discovery, provide a comparative analysis of its synthetic routes with detailed experimental procedures, and explore its critical applications in drug development and organic electronics.
History and Discovery
The first synthesis of the precursor to this compound, 9-phenyl-9-fluorenol, was reported in 1904 by F. Ullmann and R. von Wurstemberger. They synthesized this tertiary alcohol by reacting phenylmagnesium bromide with fluorenone. Shortly after, in 1905, A. Kliegl described the conversion of 9-phenyl-9-fluorenol to a halogenated derivative, laying the groundwork for the synthesis of this compound.
Subsequent work by chemists such as W. E. Bachmann in 1930 and Ng. Ph. Buu-Höi in 1944 further explored the chemistry of fluorene and its derivatives, contributing to the understanding of their reactivity.[5] However, it was the work of B. D. Christie and H. Rapoport in 1985 that solidified a reliable and scalable synthesis, which is now a standard procedure cited in Organic Syntheses.[5] Their method, starting from fluorenone, made this compound readily accessible for its application as a protecting group in amino acid chemistry.[5]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, purification, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₃Br | [2] |
| Molecular Weight | 321.21 g/mol | [2] |
| CAS Number | 55135-66-5 | [2] |
| Appearance | Light-yellow, lustrous flakes or crystalline solid | [5] |
| Melting Point | 99-101 °C | [6] |
| Solubility | Soluble in toluene, chloroform, dichloromethane; sparingly soluble in ethanol, acetone; insoluble in water. | [7] |
| ¹³C NMR (CDCl₃, δ, ppm) | 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | [5] |
| IR (CHCl₃, cm⁻¹) | 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | [5] |
| UV (EtOH, λ_max, nm (ε)) | 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) | [5] |
Synthesis of this compound
Several synthetic routes to this compound have been developed over the years. The most common methods are summarized below, with detailed protocols for each.
From Fluorenone via Grignard Reaction (Christie-Rapoport Method)
This is a widely used and reliable two-step procedure that begins with the reaction of a phenyl organometallic reagent with fluorenone to form 9-phenyl-9-fluorenol, followed by bromination.[5]
Step A: Synthesis of 9-Phenyl-9-fluorenol [5]
-
A flame-dried 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, a rubber septum, and a glass stopper is charged with bromobenzene (158 mL, 1.5 mol) and anhydrous ethyl ether (800 mL) under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A 1.5 M solution of butyllithium in hexane (767 mL, 1.15 mol) is added via cannula over 30 minutes, maintaining the temperature at 0 °C. The formation of phenyllithium is observed.
-
After stirring for 20 minutes at 0 °C, a solution of fluorenone (180 g, 1 mol) in anhydrous tetrahydrofuran (300 mL) is added via cannula over 25 minutes.
-
The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
-
Water (250 mL) is added to dissolve the precipitated lithium salts. The layers are separated, and the organic layer is washed with water (800 mL) and brine (800 mL).
-
The combined aqueous layers are extracted with ethyl ether (2 x 200 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 9-phenyl-9-fluorenol as a yellow solid. The crude product can be recrystallized from isooctane.
Step B: Synthesis of this compound [5]
-
The crude 9-phenyl-9-fluorenol from Step A is dissolved in toluene (800 mL) in a 2-L Morton flask equipped with an overhead stirrer.
-
Aqueous hydrobromic acid (48%, 400 mL) is added, and the biphasic mixture is stirred vigorously at room temperature for 24 hours.
-
The layers are separated, and the aqueous layer is extracted with toluene (400 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed by rotary evaporation to yield a yellow solid.
-
Recrystallization from isooctane affords this compound as light-yellow, lustrous flakes (Typical yield: 84%).[5]
Bromination of 9-Phenylfluorene with N-Bromosuccinimide (NBS)
An alternative route involves the direct bromination of 9-phenylfluorene at the benzylic position using N-bromosuccinimide (NBS). This reaction typically proceeds via a free-radical mechanism and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by light.[7]
-
In a round-bottom flask, 9-phenylfluorene is dissolved in a suitable anhydrous solvent, typically carbon tetrachloride (CCl₄) or acetonitrile.
-
N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.
-
The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from methanol or ethanol) to yield this compound.
Applications in Drug Development and Organic Synthesis
The primary application of this compound in the pharmaceutical and drug development sector is as a reagent for introducing the 9-phenylfluorenyl (Pf) protecting group onto primary and secondary amines, particularly the α-amino group of amino acids.[1]
The 9-Phenylfluorenyl (Pf) Group for Amine Protection
The Pf group is a bulky N-protecting group that is highly effective at preventing racemization of the α-carbon in amino acid derivatives during subsequent reactions.[3] This is a critical requirement in the synthesis of enantiomerically pure peptides and other chiral drug molecules. The steric hindrance provided by the large, rigid fluorenyl system effectively shields the α-proton, preventing its abstraction by base and subsequent enolization, which is the primary pathway for racemization.[1][3]
The Pf group is introduced by a nucleophilic substitution reaction where the amino group of an amino acid (or its ester) displaces the bromide from this compound.[1]
While the Pf group has been instrumental in the synthesis of complex peptides and natural products like Kainic acid, its direct incorporation into a final marketed drug is less common, as protecting groups are typically removed in the final stages of synthesis.[3]
Precursor for Bioactive Heterocycles
This compound can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to generate spirocyclic systems. One such example is the synthesis of spiro[fluorene-9,2'-pyrrolidin]-5'-ones through 1,3-dipolar cycloaddition reactions. These spiro-pyrrolidine scaffolds are of interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds.[8]
Applications in Materials Science
The rigid and planar structure of the fluorene core, combined with its high photoluminescence quantum yield and thermal stability, makes fluorene derivatives, including those derived from this compound, highly attractive for applications in organic electronics.[4] Specifically, they are used in the development of organic light-emitting diodes (OLEDs), which are utilized in modern displays and lighting.
Derivatives of this compound can be functionalized through cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) at the bromine position or on the aromatic rings to tune their electronic and photophysical properties for use as emitters, host materials, or charge-transport layers in OLED devices.[4]
Mechanistic Insights: Solvolysis of this compound
The solvolysis of this compound is reported to proceed through a limiting Sₙ1 mechanism.[6] This is attributed to the high stability of the resulting tertiary, benzylic 9-phenylfluorenyl carbocation.
The reaction proceeds in two steps:
-
Ionization: The slow, rate-determining step involves the departure of the bromide leaving group to form a planar 9-phenylfluorenyl carbocation. The stability of this intermediate is enhanced by the delocalization of the positive charge over the phenyl ring and the fluorenyl system.
-
Nucleophilic Attack: The carbocation is then rapidly attacked by a solvent molecule (the nucleophile) from either face of the planar intermediate, leading to a racemic or near-racemic mixture of products.
Conclusion
This compound is a versatile and valuable reagent in modern organic chemistry. Its historical development, from early 20th-century explorations of fluorene chemistry to its establishment as a key reagent for preventing racemization in amino acid synthesis, highlights its enduring importance. The reliable synthetic protocols now available have made it an accessible tool for both academic research and industrial applications. Its utility as a bulky protecting group in drug development and as a scaffold for advanced materials in organic electronics ensures that this compound will continue to be a compound of significant interest to the scientific community. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, serving as a comprehensive resource for researchers and professionals in the field.
References
- 1. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. acris.aalto.fi [acris.aalto.fi]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. (Spiro(9H-fluorene-9,3'-pyrrolidine)-2',) 5'-dione, 1'-(4-morpholinylmethyl)- | C21H20N2O3 | CID 323857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Health and Safety Information for 9-Bromo-9-phenylfluorene: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 9-Bromo-9-phenylfluorene (CAS No. 55135-66-5). The information is compiled from safety data sheets (SDS) and chemical supplier information to ensure safe handling and use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white or light yellow crystalline solid.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₁₃Br | [3][4] |
| Molecular Weight | 321.21 g/mol | [4] |
| Appearance | White to off-white or light yellow crystalline solid | [1][2] |
| Melting Point | 99-101 °C | |
| Solubility | Insoluble in water. Soluble in organic solvents such as dichloromethane, chloroform, and toluene. | [1] |
| Odor | Odorless | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are related to its corrosive effects on skin and eyes.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B |
| Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | 1 |
| Danger | H318: Causes serious eye damage.[3] |
GHS classification is based on aggregated data from multiple sources.[3]
Below is a diagram illustrating the logical relationship of the GHS hazard classifications for this compound.
Caption: GHS Hazard Classification for this compound.
Toxicological Information
It is important to note that the toxicological properties have not been fully investigated. As a brominated aromatic compound, it may exhibit moderate toxicity upon inhalation, ingestion, or dermal contact. Acute exposure could lead to irritation of the eyes and respiratory tract, dizziness, and skin sensitization.
Studies on the parent compound, fluorene, have shown a range of toxicological effects. For example, fluorene exposure in earthworms (Eisenia fetida) resulted in oxidative stress, DNA damage, and reproductive toxicity.[5] Another study on zebrafish embryos indicated that fluorene-1-carboxylic acid, a derivative of fluorene, caused developmental toxicities, including yolk sac and spinal deformities.[6] While these studies provide some insight into the potential hazards of fluorene derivatives, they do not provide direct data for this compound.
Experimental Protocols
Due to the lack of specific toxicological and biological studies on this compound, detailed experimental protocols for its assessment are not available. However, a general experimental workflow for handling a hazardous chemical of this nature in a research setting is provided below.
Caption: General Experimental Workflow for Handling Hazardous Chemicals.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.
5.1. Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield are required. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears before use and change them immediately if contaminated. |
| Body Protection | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
5.2. Handling Procedures
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use appropriate tools to handle the solid material to avoid generating dust.
5.3. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The product is reported to be stable for up to 24 months if stored properly.
First-Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
| Property | Information |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide gas. |
| Protective Equipment | Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes. |
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste materials should be treated as hazardous.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C19H13Br | CID 231624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Evaluation of fluorene-caused ecotoxicological responses and the mechanism underlying its toxicity in Eisenia fetida: Multi-level analysis of biological organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-bromosuccinimide (NBS) Bromination of 9-Phenylfluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-bromo-9-phenylfluorene via the benzylic bromination of 9-phenylfluorene using N-bromosuccinimide (NBS). This reaction, a variation of the Wohl-Ziegler reaction, is a highly selective and efficient method for the introduction of a bromine atom at the benzylic C9 position of the fluorene ring system. The protocol includes reagent quantities, reaction conditions, purification procedures, and characterization data for the final product.
Introduction
This compound is a valuable synthetic intermediate in organic chemistry and drug development. The benzylic bromide functionality serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is a standard method for the selective bromination of allylic and benzylic positions.[1][2] This method offers advantages over the use of molecular bromine, as it maintains a low concentration of bromine in the reaction mixture, thereby minimizing side reactions such as electrophilic addition to aromatic rings.[1] This protocol details the application of this methodology to the specific synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the N-bromosuccinimide bromination of 9-phenylfluorene. The molar ratios are based on typical conditions for benzylic bromination.[3]
| Parameter | Value | Units | Notes |
| Reactants | |||
| 9-Phenylfluorene | 1.00 | mmol | Limiting Reagent |
| N-Bromosuccinimide (NBS) | 1.00 - 1.10 | mmol | 1.0 - 1.1 equivalents |
| Benzoyl Peroxide (BPO) | 0.05 | mmol | Radical Initiator (2-5 mol%) |
| Solvent | |||
| Carbon Tetrachloride (CCl₄) | 5 - 10 | mL | Anhydrous |
| Reaction Conditions | |||
| Temperature | Reflux (approx. 77) | °C | |
| Reaction Time | 2 - 4 | hours | Monitor by TLC |
| Product Information | |||
| Product Name | This compound | ||
| Molecular Formula | C₁₉H₁₃Br | ||
| Molecular Weight | 321.22 | g/mol | |
| Melting Point | 99 - 101 | °C | |
| Theoretical Yield | 321.22 | mg | Based on 1 mmol starting material |
Experimental Protocol
This protocol describes the synthesis of this compound on a 1.00 mmol scale.
Materials:
-
9-Phenylfluorene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
Hexane or Isooctane (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-phenylfluorene (1.00 mmol, 242.31 mg).
-
Addition of Reagents: Add anhydrous carbon tetrachloride (5 mL), followed by N-bromosuccinimide (1.00 mmol, 177.98 mg) and benzoyl peroxide (0.05 mmol, 12.11 mg).
-
Reaction: The reaction mixture is heated to reflux (approximately 77°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate as a white solid.
-
Filter the reaction mixture through a Buchner funnel to remove the succinimide.
-
Wash the collected solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Recrystallize the crude product from hexane or isooctane to yield pure this compound as light-yellow flakes.
-
-
Characterization: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Free-radical mechanism for the Wohl-Ziegler bromination.
References
Application Notes and Protocols: 9-Bromo-9-phenylfluorene as a Precursor for High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-Bromo-9-phenylfluorene as a versatile precursor in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique structural and electronic properties of the 9-phenylfluorene moiety make it an exceptional building block for developing highly efficient and stable host materials, hole transport materials (HTMs), and electron transport materials (ETMs) for next-generation displays and lighting applications.
Introduction to this compound in OLEDs
The fluorene core, characterized by its rigid and planar biphenyl structure bridged by a methylene group, offers excellent thermal stability and a wide bandgap, which are crucial properties for OLED materials. The introduction of a phenyl group at the C9 position creates a three-dimensional, propeller-like structure that effectively disrupts intermolecular packing and prevents aggregation-caused quenching, thereby enhancing the morphological stability and photoluminescence efficiency of the resulting materials.
This compound serves as a key synthetic intermediate. The bromine atom provides a reactive site for facile functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide range of functional groups to tune the optoelectronic properties of the final materials, tailoring them for specific roles within the OLED device architecture.
Key Applications of this compound Derivatives in OLEDs
Derivatives of this compound are primarily employed in the following key components of an OLED:
-
Host Materials: In the emissive layer (EML), host materials form a matrix for phosphorescent or fluorescent dopants. 9-Phenylfluorene-based hosts are prized for their high triplet energy, which is essential for confining the excitons on the guest emitter and enabling efficient light emission, particularly for blue phosphorescent OLEDs (PhOLEDs).
-
Hole Transport Materials (HTMs): These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer. By incorporating hole-donating moieties, such as triarylamines, onto the 9-phenylfluorene scaffold, HTMs with high hole mobility and excellent thermal stability can be synthesized.
-
Electron Transport Materials (ETMs): ETMs are responsible for the efficient injection and transport of electrons from the cathode to the emissive layer. While less common, the 9-phenylfluorene core can be functionalized with electron-withdrawing groups to produce effective ETMs.
Data Presentation: Performance of OLEDs Utilizing 9-Phenylfluorene Derivatives
The following tables summarize the performance of various OLED devices incorporating materials derived from 9-phenylfluorene precursors.
Table 1: Performance of Blue OLEDs with 9-Phenylfluorene-Based Host Materials
| Host Material Abbreviation | Dopant | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) |
| BH-9PA | DSA-Ph | ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | - | 7.03 | - | - |
| BH-9PA | BD-6MDPA | ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | - | 6.60 | - | - |
| Spiro-(3,5)-F | BCzVBi | Not Specified | 3.85 | 6.51 | - | 3.5 |
Table 2: Performance of Green OLEDs with 9-Phenylfluorene-Based Host Materials
| Host Material Abbreviation | Dopant | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) |
| m-CF-PhCz | Ir(ppy)₂(acac) | Not Specified | 20.3 | 74.6 | - | - |
| Spirobifluorene-dicarbazole-phosphine oxide | Ir(ppy)₃ | Single-layer PhOLED | 13.2 | - | - | 2.4[1][2][3] |
Table 3: Performance of Red OLEDs with 9-Phenylfluorene-Based Materials
| Material Role | Material Abbreviation | Dopant | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) |
| HTM | 3,3′,6,6′-TDTA-SBF | Not Specified | Not Specified | 25.4 | - | - | - |
| Emitter | PCTXO | - | Solution-processed | 10.44 | 14.97 | - | 4.2[4] |
Table 4: Performance of OLEDs with 9-Phenylfluorene-Based Hole Transport Materials (HTMs)
| HTM Abbreviation | Emitter | Device Structure | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Turn-on Voltage (V) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2M-DDF | Alq₃ | ITO/HTL/Alq₃/LiF/Al | - | 4.78 | - | 3.8[5] | | 3,3′,6,6′-TDTA-SBF | Green Emitter | Not Specified | 26.4 | - | - | - | | 3,3′,6,6′-TDTA-SBF | Blue Emitter | Not Specified | 26.1 | - | - | - |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization into OLED materials, as well as a general procedure for the fabrication of OLED devices.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[6]
Materials:
-
Fluorenone
-
Phenyllithium or Phenylmagnesium bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
48% Hydrobromic acid (HBr)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isooctane for recrystallization
Procedure:
-
Synthesis of 9-Phenyl-9-fluorenol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve fluorenone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyllithium (1.1 eq) or phenylmagnesium bromide (1.1 eq) in diethyl ether or THF to the fluorenone solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 9-phenyl-9-fluorenol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isooctane.
-
-
Bromination of 9-Phenyl-9-fluorenol:
-
Dissolve the purified 9-phenyl-9-fluorenol in toluene.
-
Add 48% aqueous hydrobromic acid (HBr) to the toluene solution.
-
Vigorously stir the biphasic mixture at room temperature for 24 hours.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from isooctane to yield the final product as a crystalline solid.[6]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound, the arylboronic acid derivative, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent(s) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated 9-phenylfluorene derivative.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., carbazole, diphenylamine, 1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated 9-phenylfluorene derivative.
-
Protocol 4: General Procedure for OLED Device Fabrication
This protocol describes a general method for the fabrication of a multilayer OLED device by thermal evaporation.
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Organic materials for each layer (HTL, EML host and dopant, HBL, ETL, EIL)
-
Metal for cathode (e.g., LiF/Al)
-
Deionized water, acetone, isopropanol for cleaning
-
UV-ozone or oxygen plasma cleaner
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation. The typical layer stack is:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the host material and the dopant at a specific ratio.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) (e.g., LiF)
-
-
The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., aluminum) on top of the organic layers through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and UV-curable epoxy resin to protect the device from oxygen and moisture.
-
Visualization of Key Processes
The following diagrams illustrate the synthetic pathways and the fundamental structure of an OLED device.
Caption: Synthetic pathways from fluorenone to OLED host materials and HTMs.
Caption: Schematic of a typical multilayer OLED device structure.
Caption: Overall experimental workflow from material synthesis to device testing.
References
- 1. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide as Host for High-Performance Single-Layer Green Phosphorescent OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 9-Bromo-9-phenylfluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide. 9-Bromo-9-phenylfluorene is a valuable aryl bromide building block. Its rigid, planar fluorenyl core is a key structural motif in various functional materials, including organic light-emitting diodes (OLEDs), and serves as a scaffold in medicinal chemistry. The Suzuki coupling of this compound with various arylboronic acids provides a direct and versatile route to synthesize a diverse range of 9,9-diarylfluorene derivatives. These products are of significant interest for their unique photophysical and electronic properties.
This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki coupling reactions utilizing this compound.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired 9-aryl-9-phenylfluorene product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Suzuki Coupling of this compound with Arylboronic Acids
While specific literature examples detailing a wide range of Suzuki couplings with this compound are not extensively tabulated in single sources, the following table compiles representative conditions and yields based on established methodologies for similar fluorenyl and aryl bromides. These conditions serve as a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | Good-High |
| 3 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | High |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | Good |
| 5 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF | 80 | 24 | Moderate-Good |
Note: "High" yield generally refers to >85%, "Good" to 70-85%, and "Moderate" to 50-70%. Actual yields will depend on the specific reaction scale and purification method.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative arylboronic acids.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9,9-diphenylfluorene.
Protocol 2: Optimized Procedure for Electron-Rich or Sterically Hindered Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Mandatory Visualizations
Suzuki Coupling Reaction Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: The Role of 9-Bromo-9-phenylfluorene in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Bromo-9-phenylfluorene is a key reagent in asymmetric synthesis, primarily utilized for the introduction of the sterically demanding 9-phenylfluorenyl (Pf) protecting group onto nitrogen atoms of amino acids and their derivatives. This protection strategy is instrumental in preventing racemization of the chiral center during a variety of synthetic transformations, thereby enabling enantiospecific synthesis. The resulting N-Pf protected amino acids are valuable chiral building blocks for the synthesis of complex molecules with high stereochemical purity. Furthermore, derivatives of this compound have found application as chiral ligands and catalysts in enantioselective reactions. These application notes provide a comprehensive overview of the utility of this compound in asymmetric synthesis, complete with detailed experimental protocols and quantitative data.
Application: Chiral Protection of Amino Acids
The paramount role of this compound in asymmetric synthesis is to serve as a precursor to the 9-phenylfluorenyl (Pf) protecting group for the amino functionality of amino acids. The bulky nature of the Pf group effectively shields the α-proton, preventing its abstraction and subsequent racemization under basic or enolizing conditions. This feature is critical for the enantiospecific synthesis of α-substituted amino acids and peptides.[1][2]
Key Advantages of the 9-Phenylfluorenyl (Pf) Protecting Group:
-
Prevention of Racemization: The steric hindrance provided by the Pf group maintains the configurational integrity of the α-carbon during C-C bond-forming reactions such as enolization and alkylation, Wittig and aldol reactions, and Grignard additions.[1]
-
Enantiospecific Synthesis: Enables the use of chiral amino acids as starting materials for the synthesis of optically pure α-alkyl carboxylic acids and other complex chiral molecules.[1][3]
-
Regioselective Reactions: The Pf group directs the regioselectivity of enolization and alkylation in both cyclic and acyclic amino ketone derivatives, favoring deprotonation and alkylation at the α'-carbon.[1]
Experimental Protocols
Protocol 1: N-Protection of Amino Acids with this compound (Traditional Method)
This protocol describes the traditional method for the introduction of the 9-phenylfluorenyl (Pf) group onto an amino acid using this compound.[1]
Materials:
-
Amino acid
-
This compound (PfBr)
-
Lead (II) nitrate (Pb(NO₃)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amino acid in DMF, add K₂CO₃ and Pb(NO₃)₂.
-
Add a solution of this compound in DCM.
-
Stir the reaction mixture at room temperature for 2-3 days.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(9-phenylfluoren-9-yl) protected amino acid.
Note: This method is effective but can be slow, often requiring several days for completion.[1][4][5]
Protocol 2: Rapid N-Protection of Amino Acid Esters with 9-Chloro-9-phenylfluorene and Silver Nitrate
A milder and more rapid method for the introduction of the Pf group has been developed using 9-chloro-9-phenylfluorene, which can be prepared from 9-phenyl-9-fluorenol.[2][4]
Materials:
-
Amino acid methyl ester hydrochloride
-
9-Chloro-9-phenylfluorene (PfCl)
-
Silver nitrate (AgNO₃)
-
N-methylmorpholine (NMM)
-
Acetonitrile (MeCN)
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amino acid methyl ester hydrochloride in MeCN, add NMM and stir for 5 minutes.
-
Add AgNO₃ and 9-chloro-9-phenylfluorene.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing with EtOAc.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application: Diastereoselective Alkylation of N-Pf Protected Amino Acids
A major application of N-Pf protected amino acids is in diastereoselective alkylation reactions. The steric bulk of the Pf group, in conjunction with the choice of base and electrophile, can effectively control the stereochemical outcome of the alkylation of enolates derived from these compounds.
Diastereoselective Alkylation of N-Pf-Aspartate Derivatives
The alkylation of N-Pf protected aspartate esters has been studied in detail, demonstrating high levels of diastereoselectivity. The stereochemical outcome is highly dependent on the base used, with potassium bases generally favoring the anti-product and lithium bases favoring the syn-product.[1]
Table 1: Diastereoselective Alkylation of N-Pf-Bn-D-aspartate [1]
| Electrophile (R-X) | Base | Diastereomeric Ratio (syn:anti) |
| MeI | KHMDS | 1:50 |
| MeI | LiHMDS | >50:1 |
| BnBr | KHMDS | 1:20 |
| BnBr | LiHMDS | >50:1 |
| Allyl-Br | KHMDS | 1:15 |
| Allyl-Br | LiHMDS | >50:1 |
Protocol 3: Diastereoselective Alkylation of N-Pf-Protected Proline Derivative
This protocol describes the regioselective enolization and alkylation of a 4-oxo-N-Pf-proline benzyl ester to synthesize β-alkylproline derivatives.[6]
Materials:
-
4-Oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Alkyl halide (e.g., iodomethane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4-oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of KHMDS in THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkyl halide and continue stirring at -78 °C for another 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 1: General workflow for the diastereoselective alkylation of N-Pf protected amino acid derivatives.
Application: Chiral Catalysis
Derivatives of this compound, specifically N-(9-phenylfluoren-9-yl) β-amino alcohols, have been successfully employed as chiral ligands in catalytic enantioselective reactions. These ligands, when coordinated to a metal center, can create a chiral environment that directs the stereochemical outcome of the reaction.
Enantioselective Addition of Diethylzinc to Aldehydes
N-(9-phenylfluoren-9-yl) β-amino alcohols have proven to be highly effective catalysts for the enantioselective addition of diethylzinc to a variety of aldehydes, affording chiral secondary alcohols in high yields and with excellent enantioselectivities.[7]
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by N-Pf-β-Amino Alcohols [7]
| Catalyst (N-Pf-β-Amino Alcohol) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Catalyst A | 0 | 95 | 92 (R) |
| Catalyst B | 0 | 98 | 95 (R) |
| Catalyst C (Optimal) | 0 | 99 | 97 (R) |
| Catalyst D | 25 | 99 | 90 (R) |
Protocol 4: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde using a pre-formed chiral N-(9-phenylfluoren-9-yl) β-amino alcohol catalyst.
Materials:
-
N-(9-phenylfluoren-9-yl) β-amino alcohol catalyst
-
Diethylzinc (ZnEt₂) in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-(9-phenylfluoren-9-yl) β-amino alcohol catalyst (2 mol%) in anhydrous toluene at 0 °C under an inert atmosphere, add diethylzinc solution (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1 equivalent) dropwise.
-
Stir the reaction mixture at 0 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Figure 2: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a N-Pf-β-amino alcohol.
Conclusion
This compound is an indispensable tool in the field of asymmetric synthesis. Its primary role as a precursor to the robust 9-phenylfluorenyl (Pf) protecting group provides a reliable strategy for the preservation of stereochemical integrity in chiral amino acids during synthetic manipulations. The resulting N-Pf protected amino acids are versatile intermediates for the diastereoselective synthesis of valuable chiral molecules. Furthermore, the evolution of this compound derivatives into effective chiral catalysts highlights the broader utility of this structural motif in asymmetric transformations. The protocols and data presented herein offer a practical guide for researchers and professionals in the application of this compound and its derivatives in the pursuit of stereochemically defined molecules for pharmaceutical and materials science applications.
References
- 1. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oipub.com [oipub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 9-Bromo-9-phenylfluorene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-Bromo-9-phenylfluorene and its derivatives are versatile building blocks in organic synthesis and materials science.[1] Their rigid, bulky fluorenyl framework and the reactive C-Br bond make them valuable precursors for constructing complex molecules.[1] Applications include the preparation of chiral auxiliaries for asymmetric synthesis, the development of organic light-emitting diodes (OLEDs), and the synthesis of novel polymers and pharmaceutical compounds.[1][2] This document provides detailed experimental protocols for the synthesis of the parent this compound and an example of a substituted derivative.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a tertiary alcohol intermediate, 9-phenyl-9-fluorenol, followed by a nucleophilic substitution with hydrobromic acid.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Step A: Synthesis of 9-Phenyl-9-fluorenol
-
Apparatus Setup: A flame-dried, 3-liter, three-necked, round-bottomed flask is equipped with an overhead stirrer, a rubber septum, and a glass stopper, all under a nitrogen atmosphere.
-
Reactant Preparation: The flask is charged with bromobenzene (158 mL, 1.5 mol) and anhydrous ethyl ether (800 mL). The solution is cooled to 0°C in an ice bath.
-
Addition of n-Butyllithium: A 1.5 M solution of butyllithium in hexane (767 mL, 1.15 mol) is added to the stirred ether solution at 0°C over 30 minutes via a cannula.
-
Formation of Phenyllithium: The mixture is stirred for an additional 20 minutes at 0°C.
-
Addition of Fluorenone: A solution of fluorenone (180 g, 1 mol) in tetrahydrofuran (THF) (300 mL) is added over 25 minutes via a cannula.
-
Reaction: The ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Workup: Water (250 mL) is added to dissolve the precipitated lithium bromide. The layers are separated. The organic layer is washed with water (800 mL) and then brine (800 mL). The combined aqueous layers are extracted with ethyl ether (2 x 200 mL).
-
Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 9-phenyl-9-fluorenol as a yellow solid.
Step B: Synthesis of this compound
-
Apparatus Setup: The crude 9-phenyl-9-fluorenol from Step A is dissolved in toluene (800 mL) and transferred to a 2-liter Morton flask equipped with an overhead stirrer and a nitrogen inlet.
-
Addition of HBr: 48% aqueous hydrobromic acid (400 mL) is added to the flask.
-
Reaction: The heterogeneous mixture is stirred vigorously at room temperature (20–25°C) for 24 hours.[2]
-
Workup: The layers are separated. The aqueous layer is extracted with toluene (400 mL). The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is evaporated to yield a yellow solid. Recrystallization from isooctane (1.25 L) affords pure this compound.[2]
Data Presentation
Table 1: Reactant and Product Data for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) | Melting Point (°C) |
| Fluorenone | C₁₃H₈O | 180.20 | 180 g | 1.0 | - | - |
| Bromobenzene | C₆H₅Br | 157.01 | 158 mL | 1.5 | - | - |
| n-Butyllithium | C₄H₉Li | 64.06 | 767 mL (1.5 M) | 1.15 | - | - |
| This compound | C₁₉H₁₃Br | 321.21 | 270 g | 0.84 | 84% | 99-101 |
Table 2: Spectroscopic Data for this compound [2]
| Technique | Data |
| ¹³C NMR (CDCl₃, δ) | 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 ppm |
| IR (CHCl₃, cm⁻¹) | 3060, 3000, 1600, 1485, 1445, 1150, 830, 690, 620 |
| UV (EtOH, λ_max, nm (ε)) | 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) |
Synthesis of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene
This protocol illustrates the synthesis of a derivative with a substitution on the phenyl ring.
Experimental Protocol
This protocol is based on a reported literature method.[3]
-
Apparatus Setup: A 500 mL three-neck flask is assembled under a nitrogen atmosphere and cooled to -78°C.
-
Reactant Preparation: A solution of 2-bromobiphenyl (10.0 g, 42.9 mmol) in 70 mL of anhydrous THF is added to the flask.
-
Lithiation: A 1.58 M hexane solution of n-BuLi (27 mL, 42.9 mmol) is added dropwise while stirring, and the reaction is stirred for 2.5 hours at -78°C.
-
Addition of Ketone: A solution of 3-bromobenzophenone (9.30 g, 35.6 mmol) in 85 mL of anhydrous THF is added dropwise. The resulting mixture is stirred for 2 hours at -78°C and then for 3 hours at room temperature.[3]
-
Acidification and Cyclization: 1 N hydrochloric acid (HCl) is added, and the mixture is stirred for 1 hour. The organic phase is concentrated. Acetic acid (50 mL) and concentrated HCl (2.4 mL) are added, and the mixture is heated to 130°C for 2 hours.[3]
-
Isolation and Purification: The reaction mixture is added to ice-cold water, precipitating the product. The white crystals are collected by filtration, washed with methanol, and dried to yield 9-(3-Bromophenyl)-9-phenyl-9H-fluorene.[3]
Data Presentation
Table 3: Reaction Data for the Synthesis of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene
| Starting Material | Reagents | Product | Yield (%) |
| 2-Bromobiphenyl | n-BuLi, 3-Bromobenzophenone, HCl, Acetic Acid | 9-(3-Bromophenyl)-9-phenyl-9H-fluorene | ~78%[3] |
Alternative Bromination Methods
Other methods for the synthesis of this compound have been reported, which may be suitable depending on the available starting materials and desired reaction conditions.
-
From 9-Phenylfluorene: Direct bromination of 9-phenylfluorene can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent, often with light initiation.[2]
-
From Fluorene: Addition of phenylmagnesium bromide to fluorene followed by treatment with acetyl bromide has also been described.[2]
Safety Precautions
-
n-Butyllithium: Extremely pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Bromobenzene and Toluene: Flammable and harmful. Use in a well-ventilated fume hood.
-
Hydrobromic Acid: Corrosive and causes severe burns. Wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Ether and THF: Highly flammable and can form explosive peroxides. Use in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.[2]
References
Application Notes and Protocols: 9-Bromo-9-phenylfluorene in the Synthesis of Phosphorescent Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 9-Bromo-9-phenylfluorene as a key building block in the synthesis of phosphorescent materials, particularly for Organic Light-Emitting Diodes (OLEDs).
Introduction
This compound is a versatile precursor in the development of high-performance phosphorescent materials. Its rigid, bulky 9-phenylfluorene core provides excellent thermal and morphological stability, while the reactive bromine atom at the C9 position serves as a crucial handle for introducing various functional groups through cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, making it a valuable component in the design of host materials and emitters for phosphorescent OLEDs (PhOLEDs).
Key Applications
The primary application of this compound in this context is in the synthesis of:
-
Host Materials: The 9-phenylfluorene moiety can be functionalized to create molecules with high triplet energies, which are essential for efficiently hosting phosphorescent guest emitters and preventing energy back-transfer.
-
Emitter Materials: While less common, the fluorene scaffold can be incorporated into the structure of phosphorescent emitters to enhance their stability and tune their emission characteristics.
-
Spiro-Compounds: this compound derivatives are precursors to spiro[fluorene-9,9′-xanthene] (SFX) and other spiro-configured molecules. The three-dimensional spiro structure is highly effective at preventing intermolecular aggregation and improving the amorphous stability of thin films in OLED devices.
Data Presentation
The following table summarizes the performance of selected phosphorescent OLEDs that utilize host materials derived from 9-phenylfluorene derivatives.
| Host Material Abbreviation | Emitter (Dopant) | Emitter Color | Maximum External Quantum Efficiency (EQE) (%) | Maximum Current Efficiency (cd/A) | Reference |
| TPSi-F | FIrpic | Sky-Blue | 15 | 30.6 | [1] |
| TPSi-F | FIrfpy | Blue | 9.4 | 15.1 | [1] |
| m-CF-PhCz | Ir(ppy)₂(acac) | Green | 20.3 | 74.6 | [2] |
| BH-9PA + DSA-Ph | - | Blue | - | 7.03 | [3][4] |
| BH-9PA + BD-6MDPA | - | Blue | - | 6.60 | [3][4] |
Experimental Protocols
Protocol 1: General Synthesis of 9-Aryl-9-phenylfluorene Derivatives via Suzuki Coupling
This protocol describes a general method for the functionalization of this compound with various aryl groups using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃], potassium phosphate [K₃PO₄])
-
Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard organic synthesis glassware (Schlenk flask, condenser, etc.)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid or its ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of toluene or 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9-aryl-9-phenylfluorene derivative.
Protocol 2: One-Pot Synthesis of Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives
This protocol outlines a one-pot synthesis of SFX derivatives from fluorenone precursors, which can be synthesized from this compound.[5][6]
Materials:
-
Substituted 9-fluorenone
-
Substituted phenol (e.g., resorcinol)
-
Acid catalyst (e.g., methanesulfonic acid [MeSO₃H] or p-toluenesulfonic acid [p-TsOH])
-
Standard organic synthesis glassware
Procedure:
-
Combine the 9-fluorenone derivative and the substituted phenol in a reaction flask.
-
Add the acid catalyst. The amount and type of acid can influence the reaction rate and yield.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrates and catalyst used. For example, using an excess of MeSO₃H may require a reaction time of 24 hours for optimal yield.[5][6]
-
Monitor the reaction for the formation of the SFX product. This reaction is often thermodynamically controlled, with the SFX being the more stable product over extended reaction times.[5][6]
-
After completion, cool the reaction and neutralize the acid.
-
The product may precipitate out of the solution upon cooling or after the addition of a non-solvent.
-
Collect the solid product by filtration and wash it with appropriate solvents to remove any unreacted starting materials and byproducts.
-
The crude SFX derivative can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: Synthetic routes from this compound.
Caption: Impact of structure on material properties.
References
- 1. Novel host material for highly efficient blue phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 20.210.105.67 [20.210.105.67]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Alkylation of α-Amino Esters with 9-Bromo-9-phenylfluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the α-amino group is a critical step in the synthesis of peptides and other chiral molecules derived from amino acids. A significant challenge during these synthetic manipulations is the susceptibility of the α-carbon to racemization, which can lead to a loss of stereochemical integrity and ultimately, the desired biological activity. The 9-phenylfluoren-9-yl (Pf) protecting group offers a robust solution to this problem. Its significant steric bulk effectively shields the α-proton, preventing its abstraction and subsequent racemization under various reaction conditions.[1][2]
This document provides detailed protocols for the N-alkylation of α-amino esters using 9-Bromo-9-phenylfluorene, a common method for introducing the Pf group. While this "traditional" method can be slow, it is a reliable and effective way to obtain N-Pf-protected amino esters with high enantiopurity.[2] An alternative, faster protocol is also discussed.
Key Applications
-
Enantiospecific Synthesis: The primary application of the Pf group is to preserve the enantiomeric purity of α-amino acids during subsequent chemical transformations such as enolate alkylation, Wittig reactions, aldol condensations, and Grignard additions.[2]
-
Peptide Synthesis: N-Pf-protected amino acids are valuable building blocks in the synthesis of complex peptides and peptidomimetics where maintaining stereochemical integrity is paramount.
-
Drug Development: In the development of chiral drugs, the use of the Pf group can prevent the formation of unwanted stereoisomers, which may have different pharmacological or toxicological profiles.
Data Summary
The alkylation of α-amino esters with this compound generally proceeds in good to excellent yields, with the major advantage being the preservation of enantiomeric excess.
| α-Amino Acid Derivative | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| L-Alanine | (S)-N-(9-Phenylfluoren-9-yl)alanine | 80 | >99.9% (inferred) | [3] |
| L-Aspartic acid dimethyl ester | (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate | 90-93 | >99.9% (inferred) | [3] |
Note: While specific ee values for these exact reactions are not always reported in the literature, the use of the 9-phenylfluorenyl group is well-established to prevent racemization, and the resulting products are considered to have >99.9% ee.[4]
Experimental Protocols
Protocol 1: Traditional Alkylation of α-Amino Esters with this compound
This protocol is based on the classical method which, although time-consuming, is robust and provides high yields of the desired N-protected product.[2]
Materials:
-
α-Amino acid methyl ester hydrochloride
-
This compound
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Triethylamine (Et₃N) or Potassium Phosphate (K₃PO₄)
-
Acetonitrile (anhydrous)
-
Chloroform (anhydrous)
-
Diethyl ether
-
5% Citric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add the α-amino acid methyl ester hydrochloride (1.0 eq).
-
Suspension: Add anhydrous acetonitrile to the flask to create a suspension.
-
Addition of Reagents: To the stirred suspension, add lead(II) nitrate (0.85-1.0 eq) and potassium phosphate (2.1 eq) or triethylamine (2.2 eq).
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.1-1.2 eq) in anhydrous chloroform or acetonitrile. Add this solution to the reaction mixture via a cannula or dropping funnel.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature under an inert atmosphere. The reaction is typically slow and may take 48-72 hours to reach completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add water to the mixture and stir for an additional 30 minutes.
-
Filter the mixture through a pad of Celite® to remove insoluble salts. Wash the filter cake with chloroform or ethyl acetate.
-
Combine the organic filtrates and wash sequentially with 5% citric acid solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The crude product is typically a foam or solid. Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Rapid Alkylation using 9-Chloro-9-phenylfluorene and Silver Nitrate
This alternative protocol offers a significant reduction in reaction time and often provides excellent yields.[5][6][7]
Materials:
-
α-Amino acid methyl ester hydrochloride
-
9-Chloro-9-phenylfluorene
-
Silver nitrate (AgNO₃)
-
N-Methylmorpholine (NMM)
-
Acetonitrile (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the α-amino acid methyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base and Alkylating Agent: Add N-Methylmorpholine (2.2 eq) and 9-Chloro-9-phenylfluorene (1.1 eq) to the solution.
-
Addition of Silver Nitrate: In a separate flask, dissolve silver nitrate (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture. A white precipitate of silver chloride will form immediately.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the silver chloride precipitate. Wash the filter cake with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the traditional alkylation.
Caption: Simplified reaction scheme for N-alkylation.
References
- 1. On the Preparation of Enantiomerically Pure Isonitriles from Amino Acid Esters and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of (S)-N-(9-Phenylfluoren-9-yl)alanine and (S)-Dimethyl n-(9-phenylfluoren-9-yl)aspartate - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Bromo-9-phenylfluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9-Bromo-9-phenylfluorene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction of the starting material (e.g., 9-phenyl-9-fluorenol). | - Ensure vigorous stirring, especially in two-phase reactions, to maximize interfacial contact. Using a Morton flask and an overhead stirrer can improve mixing.[1] - Extend the reaction time and monitor the progress using techniques like TLC or NMR to ensure the disappearance of the starting material.[1] - Use a slight excess of the brominating agent (e.g., HBr or NBS). |
| Degradation of the product or formation of side products. | - Maintain the recommended reaction temperature. For the reaction with HBr, room temperature is advised.[1] For NBS bromination, controlled radical initiation with light or a peroxide initiator at elevated temperatures might be necessary, but overheating should be avoided.[2] - Work under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially if organometallic reagents are used in preceding steps.[1] | |
| Inefficient extraction of the product. | - Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., toluene, ethyl acetate) to ensure complete recovery of the product.[1] | |
| Product Contamination (e.g., black solid, orange/yellow color) | Presence of impurities from starting materials or side reactions. | - Use high-purity starting materials. The quality of reagents like phenyllithium can significantly impact the purity and yield of the final product.[1] - The crude product can be purified by recrystallization from a suitable solvent like isooctane or by column chromatography on silica gel.[1][2] |
| Inconsistent Results | Variability in reagent quality or reaction setup. | - Titrate organometallic reagents like phenyllithium before use to determine their exact molarity.[1] - Ensure all glassware is dry and reactions involving moisture-sensitive reagents are conducted under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
-
From 9-phenyl-9-fluorenol: This involves the reaction of 9-phenyl-9-fluorenol with aqueous hydrobromic acid (HBr) in a two-phase system.[1] This method is well-documented and can provide high yields.
-
From 9-phenylfluorene: This method utilizes a brominating agent such as N-bromosuccinimide (NBS) to brominate 9-phenylfluorene.[2] This can be initiated by light or a radical initiator.[1]
-
From Fluorenone: This involves a Grignard reaction with phenylmagnesium bromide or a similar organometallic reagent followed by treatment with a bromine source. An alternative procedure starts with fluorenone and phenyllithium to generate the alcohol intermediate in situ.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary depending on the method and scale. The synthesis from 9-phenyl-9-fluorenol and HBr has been reported to yield up to 84%.[1] An alternative procedure starting from fluorenone and phenyllithium has a reported yield of 72.8%.[1]
Q3: How can I purify the crude this compound?
A3: The most common purification methods are recrystallization and column chromatography.[2]
-
Recrystallization: Isooctane is a commonly used solvent for recrystallization, yielding light-yellow, lustrous flakes of the purified product.[1]
-
Column Chromatography: Silica gel column chromatography can also be employed for purification.[2]
Q4: What are the key safety precautions to consider during the synthesis?
A4: It is crucial to handle all chemicals with appropriate safety measures.
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aqueous hydrobromic acid (48%) is corrosive and should be handled with care.[1]
-
Organometallic reagents like phenyllithium are highly reactive and pyrophoric. They should be handled under an inert atmosphere.[1]
Experimental Protocols
Synthesis from 9-phenyl-9-fluorenol with HBr
This protocol is adapted from Organic Syntheses.[1]
Step A: Preparation of 9-phenyl-9-fluorenol (if not available)
This step is provided for context as the starting material for the main synthesis.
Step B: Synthesis of this compound
-
Dissolve the crude 9-phenyl-9-fluorenol in toluene. For a 1 mole scale, approximately 800 mL of toluene can be used.
-
Transfer the solution to a three-necked Morton flask equipped with an overhead stirrer and a nitrogen-filled balloon.
-
Add 48% aqueous hydrobromic acid (HBr). For a 1 mole scale, approximately 400 mL of HBr is used.
-
Stir the heterogeneous mixture vigorously at room temperature (20–25°C) for 24 hours.
-
After the reaction is complete, separate the layers.
-
Extract the aqueous layer with toluene (e.g., 400 mL).
-
Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and wash the filter cake with ethyl acetate (e.g., 2 x 50 mL).
-
Combine the organic filtrate and washings and evaporate the solvent to obtain a yellow solid.
-
Recrystallize the solid from isooctane (e.g., 1.25 L) to yield pure this compound.
Data Presentation
| Method | Starting Material | Reagents | Solvent | Yield | Reference |
| 1 | 9-phenyl-9-fluorenol | 48% HBr | Toluene | 84% | [1] |
| 2 | Fluorenone | Phenyllithium, then HBr | THF, Toluene | 72.8% | [1] |
| 3 | 9-phenylfluorene | N-Bromosuccinimide (NBS) | Carbon disulfide | - | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing the yield of this compound synthesis.
References
Technical Support Center: Purification of Crude 9-Bromo-9-phenylfluorene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 9-Bromo-9-phenylfluorene.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
FAQs
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Q1: What are the most common impurities in crude this compound? A1: The most common impurity is the unreacted starting material, 9-phenyl-9-fluorenol. Other potential impurities can include side products from the synthesis, such as those formed from the reaction of 9-phenylfluorene with N-bromosuccinimide.[1][2]
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Q2: What is the recommended method for purifying crude this compound? A2: Recrystallization from isooctane is a widely used and effective method for purifying this compound.[1] Column chromatography can also be employed for purification.[2]
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Q3: My purified product is still showing impurities by NMR analysis. What should I do? A3: If impurities persist after a single purification step, a second recrystallization may be necessary. Alternatively, column chromatography can be used to separate the desired compound from closely related impurities.
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Q4: The crude product is an oil and will not solidify. How can I proceed with purification? A4: If the crude product is an oil, it may be due to the presence of residual solvent or a significant amount of impurities. Try removing any remaining solvent under high vacuum. If it remains an oil, consider purification by column chromatography.
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Q5: During recrystallization, the product "oils out" instead of forming crystals. What causes this and how can I fix it? A5: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is cooled too rapidly. To resolve this, add more solvent to the hot mixture until the oil dissolves completely. Then, allow the solution to cool slowly to promote crystal formation. Seeding the solution with a small crystal of pure product can also induce crystallization.
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Q6: What is the expected yield and melting point of pure this compound? A6: A successful purification should yield light-yellow, lustrous flakes of this compound with a purity of over 99%.[1] The reported melting point is 99-101 °C.[3] A typical yield from recrystallization is around 84%.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (after recrystallization) | >99% (by 13C NMR) | [1] |
| Yield (recrystallization) | 84% | [1] |
| Melting Point | 99-101 °C | [3] |
| Appearance | Light-yellow, lustrous flakes | [1] |
Experimental Protocols
1. Recrystallization from Isooctane
This protocol is based on the procedure described in Organic Syntheses.[1]
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Step 1: Dissolution. Place the crude this compound in an Erlenmeyer flask. Add isooctane (approximately 4.6 mL per gram of crude product) and heat the mixture with stirring.
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Step 2: Hot Filtration (Optional). If any insoluble impurities are present, perform a hot filtration to remove them.
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Step 3: Cooling and Crystallization. Allow the clear, hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Step 4: Isolation of Crystals. Collect the crystals by vacuum filtration using a Büchner funnel.
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Step 5: Washing. Wash the collected crystals with a small amount of cold isooctane to remove any remaining soluble impurities.
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Step 6: Drying. Dry the purified crystals under vacuum to remove all traces of solvent.
2. Column Chromatography
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Step 1: Slurry Preparation. Adsorb the crude this compound onto a small amount of silica gel.
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Step 2: Column Packing. Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Step 3: Loading. Carefully load the adsorbed crude product onto the top of the packed column.
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Step 4: Elution. Elute the column with the chosen solvent system, collecting fractions.
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Step 5: Analysis. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Step 6: Concentration. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 9-Bromo-9-phenylfluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 9-Bromo-9-phenylfluorene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary synthetic routes to this compound.
Method 1: From 9-Phenyl-9-fluorenol and Hydrobromic Acid (HBr)
Q1: The reaction is incomplete, and I have a significant amount of starting material (9-phenyl-9-fluorenol) remaining. What could be the cause?
A1: An incomplete reaction is the most common issue with this method. Several factors can contribute to this:
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Insufficient Reaction Time: The conversion of the tertiary alcohol to the bromide can be slow. The reaction often requires vigorous stirring for at least 24 hours to proceed to completion.[1]
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Poor Mixing: This is a biphasic reaction (aqueous HBr and an organic solvent like toluene). Inefficient stirring will limit the contact between the reactants at the interface, thus slowing down the reaction rate.
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Low Concentration of HBr: Using a diluted solution of HBr will decrease the reaction rate. 48% aqueous HBr is recommended for this synthesis.[1]
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Low Reaction Temperature: While the reaction is typically performed at room temperature, a significant drop in ambient temperature could slow down the reaction.
Troubleshooting Steps:
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Extend the Reaction Time: Continue the reaction for another 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
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Improve Stirring: Ensure vigorous mechanical stirring to maximize the surface area between the two phases. Using a Morton flask can improve mixing compared to a standard round-bottom flask.[1]
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Verify HBr Concentration: Use a fresh bottle of 48% aqueous HBr.
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Gentle Warming: If the reaction is still sluggish, gentle warming to 30-40°C can be considered, but be mindful of potential side reactions with prolonged heating.
Q2: My final product is an off-white or yellowish solid with a low melting point. How can I purify it?
A2: The most likely impurity is the unreacted 9-phenyl-9-fluorenol. The presence of this starting material will depress and broaden the melting point of the final product.
Purification Protocol:
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Recrystallization: This is the most effective method for removing 9-phenyl-9-fluorenol.
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Dissolve the crude product in a minimum amount of a hot solvent. Isooctane is a suitable solvent for this purpose.[1]
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Allow the solution to cool slowly to room temperature to form well-defined crystals of this compound.
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Cool the mixture in an ice bath to maximize the yield of the crystals.
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
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Method 2: Bromination of 9-Phenylfluorene with N-Bromosuccinimide (NBS)
Q1: The reaction is not proceeding, or is very slow, and I am recovering the starting material.
A1: The benzylic bromination with NBS is a radical chain reaction, and initiation is key.
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Ineffective Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have decomposed. Use a fresh batch of the initiator.
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Insufficient Light Source (for photo-initiation): If using light to initiate the reaction, ensure the lamp is of the appropriate wavelength and intensity.
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Presence of Radical Inhibitors: Impurities in the starting material or solvent can act as radical scavengers and inhibit the reaction. Ensure the purity of your reagents and solvents.
Troubleshooting Steps:
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Use a Fresh Initiator: Add a fresh portion of the radical initiator.
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Check Your Light Source: If using photo-initiation, ensure the lamp is functioning correctly and is positioned close to the reaction vessel.
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Purify Starting Materials: If the problem persists, consider purifying the 9-phenylfluorene and the solvent before the reaction.
Q2: I am observing the formation of multiple products on my TLC plate. What are the likely side products and how can I avoid them?
A2: The formation of multiple products suggests a lack of selectivity in the bromination reaction.
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Dibrominated Products: Using an excess of NBS can lead to the formation of dibrominated species, where a second bromine atom is added to one of the aromatic rings.
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Aromatic Bromination: If the reaction conditions are not strictly radical (e.g., presence of acid impurities), electrophilic aromatic substitution on the fluorene or phenyl rings can occur.
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Succinimide: This is the byproduct of the reaction with NBS and is generally observed.[2]
Troubleshooting Steps:
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Control Stoichiometry: Use a 1:1 molar ratio of 9-phenylfluorene to NBS.
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Use Pure NBS: Impure NBS can contain bromine, which can lead to electrophilic addition side reactions. Recrystallize the NBS from water if it appears yellow.[3]
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Maintain Anhydrous Conditions: The presence of water can lead to the hydrolysis of the product and other side reactions. Ensure all glassware is dry and use anhydrous solvents.[4]
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Use a Non-polar Solvent: Carbon tetrachloride (CCl₄) or cyclohexane are common solvents for radical brominations as they are less likely to promote ionic side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity for the synthesis of this compound?
A1: For the synthesis from 9-phenyl-9-fluorenol and HBr, a recrystallized yield of around 84% with a purity of >99% (as determined by ¹³C NMR) has been reported.[1] For the NBS bromination method, yields can be variable depending on the specific conditions, but with careful optimization, high yields can be achieved.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a non-polar eluent system (e.g., hexane/ethyl acetate mixture). The product, this compound, will be less polar than the starting material, 9-phenyl-9-fluorenol, and thus will have a higher Rf value. For the NBS reaction, the product will be more polar than the starting 9-phenylfluorene. ¹H NMR spectroscopy can also be used to monitor the disappearance of the starting material and the appearance of the product signals.
Q3: My purified this compound is unstable and decomposes over time. How should I store it?
A3: this compound can be sensitive to moisture and light. It is best stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
| Parameter | Method 1: From 9-Phenyl-9-fluorenol & HBr | Method 2: From 9-Phenylfluorene & NBS |
| Starting Materials | 9-Phenyl-9-fluorenol, 48% HBr | 9-Phenylfluorene, N-Bromosuccinimide (NBS) |
| Typical Yield | ~84% (recrystallized)[1] | Variable, generally high with optimization |
| Purity | >99% (by ¹³C NMR)[1] | Typically >95% after purification |
| Common Side Products | Unreacted 9-phenyl-9-fluorenol | Dibrominated products, Succinimide |
| Reaction Conditions | Room temperature, vigorous stirring, 24h[1] | Reflux in a non-polar solvent with a radical initiator[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 9-Phenyl-9-fluorenol and HBr
This protocol is adapted from Organic Syntheses.[1]
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Dissolve the crude 9-phenyl-9-fluorenol in toluene.
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Add an equal volume of 48% aqueous hydrobromic acid.
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Stir the biphasic mixture vigorously at room temperature for 24 hours.
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Separate the organic layer and extract the aqueous layer with toluene.
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Recrystallize the crude solid from isooctane to yield pure this compound.
Protocol 2: Synthesis of this compound from 9-Phenylfluorene and NBS
This is a general protocol for benzylic bromination.[4]
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-phenylfluorene in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
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Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
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Heat the mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization (e.g., from ethanol or hexane).
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in NBS bromination.
References
challenges in the scale-up of 9-Bromo-9-phenylfluorene production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 9-Bromo-9-phenylfluorene production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up efforts.
Issue 1: Low Yield of 9-Phenyl-9-fluorenol Intermediate
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Question: We are experiencing a significant drop in the yield of the 9-Phenyl-9-fluorenol intermediate when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can we troubleshoot this?
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Answer: A decrease in yield during scale-up of this Grignard or organolithium reaction can be attributed to several factors.[1][2] Key areas to investigate include:
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Inefficient Mixing: What works with a magnetic stir bar in a round-bottom flask may be inadequate in a large reactor.[1] Inefficient mixing can lead to localized concentration gradients and reduced reaction rates.
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Solution: Transition from a magnetic stirrer to an overhead mechanical stirrer with an appropriate impeller design (e.g., anchor or pitched-blade turbine) to ensure proper homogenization of the reaction mixture.
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Poor Temperature Control: The addition of phenyllithium or phenylmagnesium bromide to fluorenone is exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions.[1][2]
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Solution: Ensure your reactor has a sufficiently large surface area for heat exchange. Employ a jacketed reactor with a reliable cooling system. The addition of the organometallic reagent should be done at a controlled rate to maintain the desired internal temperature.
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Moisture Contamination: Organometallic reagents are highly sensitive to moisture. Larger quantities of solvents and reagents increase the risk of water contamination, which will quench the reagent and reduce the yield.
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Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
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Issue 2: Increased Impurity Profile in the Final Product
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Question: Our scaled-up batch of this compound shows a higher level of impurities compared to the lab-scale synthesis. How can we identify and mitigate these impurities?
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Answer: Impurity amplification is a common challenge in scale-up.[1] Minor side reactions at a small scale can become significant at a larger scale.
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Potential Impurities & Causes:
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Unreacted 9-Phenyl-9-fluorenol: This indicates an incomplete reaction with hydrobromic acid (HBr). Vigorous stirring is crucial for this heterogeneous mixture.[3]
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Dimerization or Oligomerization Products: These can form at elevated temperatures.
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Troubleshooting Steps:
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Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to monitor the conversion of the alcohol to the bromide.
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Stirring Efficiency: For the bromination step with aqueous HBr, ensure high-torque overhead stirring to maintain good mixing between the organic and aqueous phases.[3]
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Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.
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Purification: Re-evaluate the crystallization procedure. A different solvent system or a multi-step crystallization may be necessary at a larger scale to achieve the desired purity.
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-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider when scaling up the production of this compound?
A1: The synthesis of this compound involves several hazardous materials and conditions that require stringent safety protocols, especially at scale.[2][3]
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Butyllithium/Phenyllithium: These reagents are pyrophoric and will ignite on contact with air.[3] All transfers must be conducted under an inert atmosphere. Ensure appropriate fire-extinguishing media for organometallic fires (e.g., dry powder) is readily available.
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Bromobenzene: This is an irritant and a potential carcinogen.[3] Handle in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE).
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Exothermic Reactions: The initial Grignard/organolithium addition and the quenching step can be highly exothermic.[2] A robust cooling system and controlled addition rates are critical to prevent runaway reactions.
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Pressure Management: Gas evolution can occur, so the reactor must be equipped with a proper venting system.[1]
Q2: Can N-bromosuccinimide (NBS) be used as an alternative brominating agent for this synthesis at scale?
A2: Yes, the use of N-bromosuccinimide (NBS) to convert 9-phenylfluorene to this compound has been reported.[3] This method can be advantageous at scale as it avoids the use of corrosive concentrated hydrobromic acid and the challenges of handling a biphasic reaction mixture. However, a thorough process optimization would be required to assess yield, purity, and cost-effectiveness compared to the HBr method.
Q3: What are the key parameters to monitor during the reaction?
A3: For a successful and reproducible synthesis at scale, the following parameters should be closely monitored:
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Temperature: Critical during the addition of organometallic reagents and the bromination step.
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Addition Rate: To control exotherms.
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Stirring Speed: To ensure efficient mixing.
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Reaction Completion: Using in-process controls like TLC or HPLC to confirm the disappearance of starting materials.
Q4: How does the choice of solvent impact the reaction at scale?
A4: Solvents play a crucial role in reaction kinetics, temperature control, and product isolation.
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Ethers (THF, Diethyl Ether): Commonly used for organometallic reactions.[3] Ensure they are anhydrous. Their low boiling points can be a safety concern at a large scale due to flammability.
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Toluene: Used in the bromination step.[3] Its higher boiling point makes it less of a fire hazard than ethers.
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Isooctane: Used for recrystallization to obtain high-purity product.[3] The volume of solvent needed for crystallization will increase significantly at scale, impacting cost and handling.
Quantitative Data
Table 1: Lab-Scale Synthesis Parameters for this compound
| Parameter | Step A: 9-Phenyl-9-fluorenol Synthesis | Step B: this compound Synthesis |
| Starting Material | Fluorenone | 9-Phenyl-9-fluorenol |
| Reagents | Bromobenzene, Butyllithium | 48% Hydrobromic Acid |
| Solvent | Ethyl Ether, THF | Toluene |
| Scale (moles) | 1.0 mol | ~0.84 mol |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | ~2.5 hours | 24 hours |
| Yield | 84% (after recrystallization) | Not explicitly stated, but final product yield is given |
| Final Product Yield | N/A | 72.8% (alternative procedure) |
Data synthesized from the Organic Syntheses procedure.[3]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Lab-Scale)
This protocol is adapted from Organic Syntheses.[3]
Step A: Synthesis of 9-Phenyl-9-fluorenol
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Preparation: A flame-dried 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, rubber septum, and glass stopper is placed under a nitrogen atmosphere.
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Reagent Addition: The flask is charged with bromobenzene (158 mL, 1.5 mol) and ethyl ether (800 mL). The solution is cooled to 0°C in an ice bath.
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Butyllithium Addition: A 1.5 M solution of butyllithium in hexane (767 mL, 1.15 mol) is added via cannula over 30 minutes while maintaining the temperature at 0°C. The mixture is stirred for an additional 20 minutes at 0°C.
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Fluorenone Addition: A solution of fluorenone (180 g, 1 mol) in THF (300 mL) is added via cannula over 25 minutes.
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Reaction: The ice bath is removed, and the mixture is stirred at room temperature for 2 hours.
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Workup: Water (250 mL) is added to dissolve the precipitate. The layers are separated. The organic layer is washed with water (800 mL) and brine (800 mL). The combined aqueous layers are extracted with ethyl ether (2 x 200 mL).
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Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a yellow solid.
Step B: Synthesis of this compound
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Preparation: The crude 9-Phenyl-9-fluorenol from Step A is dissolved in toluene (800 mL) and transferred to a 2-L Morton flask equipped with an overhead stirrer and a nitrogen-filled balloon.
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Bromination: Aqueous hydrobromic acid (48%, 400 mL) is added. The heterogeneous mixture is stirred vigorously at room temperature for 24 hours.
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Workup: The layers are separated. The aqueous layer is extracted with toluene (400 mL). The combined organic layers are dried over sodium sulfate and filtered.
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Purification: The solvent is removed by evaporation. The resulting solid is recrystallized from isooctane (1.25 L) to give this compound as light-yellow flakes.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield during scale-up.
References
Technical Support Center: Purification of Polyfluorene Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of metal catalyst residues, particularly palladium, from polyfluorene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium catalyst from polyfluorene derivatives?
A1: Residual palladium catalyst, even at parts-per-million (ppm) levels, can significantly impact the performance and stability of polyfluorene derivatives.[1] These residues can act as quenching sites for photoluminescence, leading to reduced quantum yields and altered emission spectra.[2] Furthermore, they can catalyze side reactions and degradation pathways, such as the formation of fluorenone defects, which introduce undesirable green emission and compromise the material's long-term stability and color purity.[3][4] In the context of drug development and biological applications, stringent limits on heavy metal contamination are in place to avoid potential toxicity and interference with biological assays.[5][6]
Q2: What are the most common methods for removing palladium residues from polyfluorene derivatives?
A2: The most common methods involve techniques that exploit differences in solubility, adsorption, and chemical affinity between the polymer and the palladium species. These include:
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Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal. Using a pad of Celite® is a common practice.
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Adsorption: Employing materials with a high surface area and affinity for palladium, such as activated carbon or silica gel.
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Scavenging: Using solid-supported or soluble reagents (metal scavengers) with functional groups that selectively bind to palladium, such as thiols, amines, and thioureas.[7]
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Chromatography: Column chromatography can separate the polymer from the catalyst residues.[8]
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Precipitation/Recrystallization: Purifying the polymer by precipitating it from a solution, leaving the more soluble palladium species in the mother liquor.
Q3: How do I choose the best palladium removal method for my specific polyfluorene derivative?
A3: The optimal method depends on several factors, including the nature of your polyfluorene derivative (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), and the desired final purity level. A decision-making workflow can help in selecting the most appropriate strategy.
Caption: Decision tree for selecting a palladium removal method.
Q4: Can residual palladium affect the photoluminescence of my polyfluorene derivative?
A4: Yes, significantly. Palladium, being a heavy metal, can quench the excited state of the polymer, leading to a decrease in photoluminescence quantum yield.[2] It can also catalyze the formation of ketone defects, which act as traps for excitons and result in a parasitic green emission band, thereby reducing the color purity of blue-emitting polyfluorenes.[4][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High residual palladium levels after purification. | Incorrect scavenger selection for the palladium species' oxidation state. | Screen a panel of scavengers with different functional groups (e.g., thiol-based for Pd(II)). |
| Insufficient amount of scavenger or activated carbon used. | Increase the equivalents of the scavenger or the weight percentage of activated carbon. A typical starting point is 5-10 equivalents of scavenger relative to the palladium catalyst. | |
| Suboptimal reaction conditions for scavenging (time, temperature). | Optimize scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve efficiency. Monitor progress by analyzing aliquots. | |
| Poor mass transfer between the scavenger and the polymer solution. | Ensure vigorous stirring during the scavenging process. | |
| Significant product loss during purification. | Non-specific adsorption of the polyfluorene derivative onto activated carbon or scavenger. | Use the minimum effective amount of the adsorbent. Try different solvents to minimize product binding while maintaining good palladium removal. Wash the adsorbent thoroughly with fresh solvent after filtration. |
| Inconsistent palladium removal from batch to batch. | Variation in the palladium species at the end of the reaction. | Standardize the reaction work-up procedure before purification to ensure consistency in the palladium species. |
| Filtration is ineffective at removing palladium. | The palladium species are soluble (homogeneous) or colloidal. | Filtration is only effective for heterogeneous catalysts. For soluble palladium, use scavengers, adsorption, or chromatography.[7] For colloidal palladium, consider adding a flocculating agent before filtration. |
Data on Palladium Removal Efficiency
The following table summarizes quantitative data on the efficiency of different palladium removal methods. While specific results can vary based on the exact polyfluorene derivative and reaction conditions, this provides a general comparison.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Notes | Reference |
| Flash Column Chromatography | ~5000 | >100 in some cases | ~90% | Can be insufficient on its own to reach very low ppm levels. | [8] |
| Metal Scavenger (e.g., MP-TMT) | 33,000 | <200 | >99% | Highly effective, especially for soluble palladium species. | [10] |
| Metal Scavenger (e.g., Si-TMT) | >1000 | <50 | >98% (post-chromatography) | Often used as a secondary purification step after chromatography for robust removal. | [8] |
| Activated Carbon | - | - | - | Effective but can lead to product loss due to non-specific adsorption. | [5][7] |
| Celite Filtration | - | - | - | Primarily for heterogeneous palladium; effectiveness depends on the nature of the catalyst particles. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. Luminescence and Palladium: The Odd Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of meta-linkages on the photoluminescence and electroluminescence properties of light-emitting polyfluorene alternating copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biotage.com [biotage.com]
preventing the formation of impurities in 9-Bromo-9-phenylfluorene reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and use of 9-Bromo-9-phenylfluorene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes are:
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Bromination of 9-phenylfluorene: This method often employs N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride, frequently with a radical initiator.
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Conversion of 9-phenyl-9-fluorenol: This route involves the reaction of 9-phenyl-9-fluorenol with a brominating agent such as hydrobromic acid (HBr).[1]
Q2: What are the primary impurities I should be aware of?
A2: The most common impurities include unreacted starting materials such as 9-phenylfluorene or 9-phenyl-9-fluorenol.[1] Other potential impurities are succinimide (if NBS is used), and byproducts from side reactions like hydrolysis (re-formation of 9-phenyl-9-fluorenol) or elimination. Over-bromination on the aromatic rings can also occur under harsh conditions.
Q3: How can I purify crude this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography.[1] Recrystallization from solvents like isooctane has been shown to yield high-purity product (>99%).[1] For more challenging separations, silica gel column chromatography can be employed.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis and other degradation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or NMR.[1]- Ensure the brominating agent is fresh and used in the correct stoichiometric amount. |
| Product loss during workup or purification. | - Optimize extraction and recrystallization solvent systems to minimize solubility losses. | |
| Presence of Starting Material (9-phenylfluorene or 9-phenyl-9-fluorenol) in the Final Product | Insufficient amount of brominating agent. | - Use a slight excess of the brominating agent (e.g., 1.1 equivalents of NBS). |
| Short reaction time. | - Extend the reaction time. For the reaction of 9-phenyl-9-fluorenol with HBr, stirring for 24 hours can lead to >97% conversion.[1] | |
| Inefficient purification. | - Perform a careful recrystallization or column chromatography. | |
| Product appears wet or oily, and has a lower melting point than expected. | Presence of residual solvent. | - Dry the product under high vacuum for an extended period. |
| Hydrolysis of the product back to 9-phenyl-9-fluorenol. | - Ensure all glassware is thoroughly dried and reactions are performed under anhydrous conditions. Avoid exposure of the product to moisture during workup and storage. | |
| Formation of a significant amount of byproduct. | Elimination reaction. | - If using a base in subsequent reactions, consider a non-nucleophilic, sterically hindered base to minimize elimination. Run the reaction at the lowest possible temperature. |
| Over-bromination. | - Use a milder brominating agent or less forcing reaction conditions (e.g., lower temperature). | |
| Discoloration of the product (yellowish or brownish). | Presence of colored impurities or degradation products. | - Recrystallize the product, possibly with the addition of activated carbon to remove colored impurities. |
Quantitative Data on Purity
The purity of this compound is crucial for its use in subsequent reactions. The following table summarizes purity data from a typical synthesis.
| Stage of Synthesis | Analytical Method | Purity/Conversion | Reference |
| Reaction Mixture (after 24h) | 13C NMR | >97% conversion | --INVALID-LINK--[1] |
| After Recrystallization | 13C NMR | >99% | --INVALID-LINK--[1] |
| Commercial Product | GC | ≥96.0% | TCI America |
| Commercial Product | Assay | 97% | Sigma-Aldrich |
Experimental Protocols
Synthesis of this compound from 9-phenyl-9-fluorenol[1]
-
Dissolution: Dissolve 9-phenyl-9-fluorenol in toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of HBr: Add 48% aqueous hydrobromic acid to the solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously for 24 hours at room temperature.
-
Workup: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent such as isooctane to yield pure this compound.
Synthesis of this compound from 9-phenylfluorene
-
Dissolution: Dissolve 9-phenylfluorene in a suitable anhydrous solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of NBS and Initiator: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction: Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the reaction. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
troubleshooting low conversion rates in the bromination of 9-phenylfluorene
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates in the bromination of 9-phenylfluorene.
Frequently Asked Questions (FAQs)
Q1: My bromination of 9-phenylfluorene is resulting in a low yield. What are the most common causes?
Low conversion rates can stem from several factors. The most common issues include:
-
Purity of Starting Material: The presence of impurities in the 9-phenylfluorene or its precursor, 9-phenyl-9-fluorenol, can inhibit the reaction or lead to unwanted side products. Ensure your starting material is pure, for instance by recrystallization.
-
Choice and Quality of Reagent: The activity of the brominating agent is critical. N-Bromosuccinimide (NBS) can degrade over time, and aqueous HBr solutions can vary in concentration. Use fresh, high-quality reagents.
-
Inadequate Reaction Conditions: Factors like reaction time, temperature, solvent, and agitation are crucial. For example, reactions involving hydrobromic acid are often biphasic and require vigorous stirring to ensure proper mixing.[1]
-
Presence of Moisture: Many bromination reactions are sensitive to water, which can consume the reagent or participate in side reactions. Ensure all glassware is oven-dried and use anhydrous solvents when necessary.
-
Suboptimal Work-up or Purification: The desired product could be lost during the extraction or purification steps. Recrystallization is a common purification method, and choosing the right solvent is key to maximizing recovery.[1][2]
Q2: Which brominating agent is best for 9-phenylfluorene?
Several reagents can be used, each with its own advantages. The choice often depends on the desired scale, available equipment, and safety considerations.
-
Hydrobromic Acid (HBr): This is a robust and high-yielding method, particularly when starting from 9-phenyl-9-fluorenol.[1] It is often performed in a two-phase system with toluene, requiring vigorous mixing.[1]
-
N-Bromosuccinimide (NBS): NBS is a versatile solid reagent commonly used for benzylic brominations under radical conditions (initiated by light or a radical initiator like AIBN or benzoyl peroxide).[2][3] It can offer high selectivity.
-
Elemental Bromine (Br₂): While effective, Br₂ is highly corrosive and toxic, making it more hazardous to handle. Its reactivity can also lead to over-bromination if not carefully controlled.
-
Other Reagents: Milder agents like pyridinium hydrobromide perbromide (PHP) or tetrapropylammonium nonabromide (Pr₄NBr₉) can be useful alternatives, sometimes offering better selectivity.[3][4]
Q3: Can side reactions be responsible for the low conversion rate?
Yes, side reactions can significantly impact your yield. In the context of brominating 9-phenylfluorene, potential side reactions include:
-
Over-bromination: Although the 9-position is highly reactive, forcing conditions (e.g., large excess of a strong brominating agent, high temperature) could potentially lead to bromination on the aromatic rings.
-
Reaction with Solvent: Some solvents can react with the brominating agent. For example, ethereal solvents may not be ideal under strongly acidic conditions. Toluene or carbon tetrachloride are commonly used.[1][3]
-
Decomposition: The product, 9-bromo-9-phenylfluorene, may be sensitive to light, air, or moisture, so it's advisable to handle it in a dry, low-light environment.
Q4: How critical is the reaction temperature?
Temperature control is very important.
-
For radical brominations with NBS, the reaction often requires heating to reflux to initiate the reaction.[3]
-
For the reaction with HBr, it is typically conducted at room temperature (20–25°C).[1] Deviating from the optimal temperature can either slow the reaction down to an impractical rate or increase the formation of side products.
Troubleshooting Workflow
If you are experiencing low conversion rates, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low conversion in the bromination of 9-phenylfluorene.
Data Presentation: Comparison of Bromination Methods
| Method | Brominating Agent | Solvent(s) | Temperature | Reaction Time | Reported Yield | Reference |
| From Alcohol | 48% aq. HBr | Toluene | Room Temp (20-25°C) | 24 hr | 84% | Organic Syntheses[1] |
| Radical Bromination | N-Bromosuccinimide (NBS) | CCl₄ | Reflux | Varies | Not Specified | General Method[2][3] |
| From Alcohol | HBr | Toluene | 25°C | 24 hr | 73.5% | Guidechem[2] |
Experimental Protocols
Below is a detailed protocol adapted from a reliable, high-yield procedure published in Organic Syntheses.[1] This two-step process starts from fluorenone.
Reaction Scheme
Caption: Two-step synthesis of this compound from fluorenone.
Step A: Preparation of 9-Phenyl-9-fluorenol
-
Setup: In a flame-dried, three-necked, round-bottomed flask equipped with a dropping funnel and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Grignard Formation: Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF via the dropping funnel. Initiate the reaction (a crystal of iodine may be needed). Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Addition of Fluorenone: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of fluorenone (1.0 eq) in anhydrous THF dropwise.
-
Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 9-phenyl-9-fluorenol, typically as a solid. This crude product is often of sufficient purity for the next step.
Step B: Preparation of this compound
-
Setup: Dissolve the crude 9-phenyl-9-fluorenol (1.0 eq) in toluene in a flask equipped with a powerful overhead stirrer. A Morton flask is recommended for efficient mixing of the two-phase system.[1]
-
Reaction: Add 48% aqueous hydrobromic acid (HBr) to the toluene solution. Stir the heterogeneous mixture vigorously at room temperature (20-25°C) for 24 hours. The progress can be monitored by TLC or ¹³C NMR to confirm the conversion of the alcohol to the bromide.[1]
-
Work-up: After 24 hours, stop the stirring and separate the layers using a separatory funnel. Extract the aqueous layer with toluene.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Wash the filter cake with a small amount of ethyl acetate.[1] Concentrate the combined filtrate under reduced pressure to obtain a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent like isooctane or hexane to yield this compound as light-yellow flakes.[1][2] The melting point should be approximately 99-101°C.[5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Brominations with Pr4NBr9 as a Solid Reagent with High Reactivity and Selectivity [organic-chemistry.org]
- 5. This compound 97 55135-66-5 [sigmaaldrich.com]
stability issues of 9-Bromo-9-phenylfluorene under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-Bromo-9-phenylfluorene under storage and during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to protect the compound from moisture and air. The recommended storage temperature is room temperature.[2][3] When stored properly, the compound is expected to have a shelf life of up to 24 months.[1]
Q2: What is the typical appearance of this compound, and what do color changes indicate?
A2: this compound is typically a white to off-white or light yellow crystalline solid or powder.[1][2][3] A significant change in color, such as the development of a more intense yellow or brown hue, may indicate degradation. If you observe a color change, it is advisable to re-analyze the purity of the material before use.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of common organic solvents, including dichloromethane (DCM), chloroform, toluene, and ethanol.[1][2] It is insoluble in water.[2]
Q4: What are the main safety precautions to take when handling this compound?
A4: this compound is a hazardous substance that can cause severe skin burns and serious eye damage.[4][5][6] It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5]
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
Symptoms:
-
Lower than expected yield in a reaction where this compound is a reactant.
-
Formation of unexpected byproducts.
-
Incomplete consumption of starting materials.
Potential Cause: Degradation of this compound due to improper storage or handling, or instability in the reaction solvent. The primary degradation pathway is likely solvolysis, particularly in protic or nucleophilic solvents, which proceeds through an SN1 mechanism. This leads to the formation of 9-phenyl-9-fluorenol. Oxidation to a 9-fluorenone derivative is another possible degradation route.
Troubleshooting Steps:
-
Verify Purity: Before use, assess the purity of the this compound reagent using HPLC or NMR spectroscopy (see Experimental Protocols section). The presence of 9-phenyl-9-fluorenol is a key indicator of degradation.
-
Solvent Choice: Avoid using protic or highly nucleophilic solvents for long-term storage of this compound in solution. If the reaction chemistry allows, opt for anhydrous, non-polar solvents.
-
Inert Atmosphere: For sensitive reactions, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
-
Fresh Reagent: If degradation is confirmed, it is best to use a fresh, unopened bottle of the reagent.
Issue 2: Inconsistent Analytical Results (HPLC/NMR)
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram of a stored sample.
-
Presence of unexpected signals in the 1H or 13C NMR spectrum.
-
Difficulty in obtaining a clean, sharp melting point.
Potential Cause: The sample has degraded over time, leading to a mixture of this compound and its degradation products.
Troubleshooting Steps:
-
Identify Impurities:
-
HPLC: Compare the chromatogram to a reference standard of fresh material. The primary degradation product, 9-phenyl-9-fluorenol, will have a different retention time.
-
NMR: In the 13C NMR spectrum, the carbon atom at the 9-position is a good diagnostic marker. For this compound, this peak appears at approximately 67.5 ppm, while for 9-phenyl-9-fluorenol, it is shifted to around 83.5 ppm.[4] In the 1H NMR, the appearance of a hydroxyl proton signal would also indicate the presence of 9-phenyl-9-fluorenol.
-
-
Purification: If the degradation is minor, the material can be purified by recrystallization.
-
Review Storage: Ensure that the storage conditions are in line with the recommendations (cool, dry, dark, tightly sealed). Discard any material that has been stored improperly for an extended period.
Summary of Stability Data
| Parameter | Recommendation / Information | Citation |
| Storage Temperature | Room Temperature | [2][3] |
| Storage Conditions | Cool, dry, dark, in a tightly sealed container | [1][2] |
| Shelf Life | Up to 24 months if stored properly | [1] |
| Appearance | White to off-white or light yellow crystalline solid/powder | [1][2][3] |
| Solubility | Soluble in DCM, chloroform, toluene, ethanol; Insoluble in water | [1][2] |
| Primary Degradation Pathway | Solvolysis (SN1 mechanism) in nucleophilic solvents | |
| Major Degradation Product | 9-phenyl-9-fluorenol | [4] |
Experimental Protocols
Purity Assessment by HPLC
This method can be used to determine the purity of this compound and detect the presence of non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid can be added as a modifier. For MS detection, replace phosphoric acid with formic acid.[2]
-
Gradient: A suitable gradient can be developed, for example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 276 nm).
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Purity Assessment by 13C NMR
This method is particularly useful for detecting and quantifying the presence of 9-phenyl-9-fluorenol as an impurity.
-
Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl3).
-
Procedure:
-
Accurately weigh and dissolve a sample of this compound in CDCl3.
-
Acquire a quantitative 13C NMR spectrum, ensuring a sufficient relaxation delay (d1) to allow for complete relaxation of all carbon nuclei.
-
Integrate the peaks corresponding to the C9 carbon of this compound (~67.5 ppm) and 9-phenyl-9-fluorenol (~83.5 ppm).[4]
-
The relative purity can be determined from the ratio of the peak integrals. A detailed procedure for this type of analysis is available in the literature.[4]
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Page loading... [guidechem.com]
- 2. Separation of Fluorene, 9-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound(55135-66-5) 1H NMR [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C19H13Br | CID 231624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
alternative synthesis routes for 9-Bromo-9-phenylfluorene with higher purity
Technical Support Center: 9-Bromo-9-phenylfluorene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Several common methods for synthesizing this compound include:
-
Two-step synthesis from fluorenone: This involves the reaction of fluorenone with a phenylating agent (like phenyllithium or phenylmagnesium bromide) to form 9-phenyl-9-fluorenol, followed by bromination with hydrobromic acid (HBr)[1].
-
Direct bromination of 9-phenylfluorene: This can be achieved using brominating agents such as N-bromosuccinimide (NBS), often with a radical initiator, or by reacting with bromine in carbon disulfide, sometimes initiated by light[1][2].
-
Grignard reagent route: This involves the addition of phenylmagnesium bromide to fluorene, followed by treatment with acetyl bromide[1].
Q2: I am getting a low yield for my synthesis. What are the possible causes?
A2: Low yields can result from several factors depending on the chosen synthesis route:
-
Incomplete reaction: Ensure the reaction is running for the recommended time and at the correct temperature. For the two-step synthesis from fluorenone, vigorous stirring of the biphasic mixture with HBr for 24 hours is crucial for high conversion[1].
-
Moisture in reagents or solvents: Organometallic reagents like phenyllithium and Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Sub-optimal reagents: The quality of reagents, such as the concentration of butyllithium or the activity of NBS, can significantly impact the yield. Using phenyllithium has been reported to produce a lower yield and poorer quality product compared to the Grignard route for the intermediate[1].
-
Losses during workup and purification: Significant product loss can occur during extractions and recrystallization. Ensure efficient phase separation and minimize transfers. When recrystallizing, using the optimal solvent and cooling procedure is key to maximizing recovery.
Q3: My final product has a yellow or orange color, and sometimes contains a black solid. How can I improve the purity and color?
A3: The appearance of color and solid impurities is a common issue.
-
Recrystallization: This is the most effective method for purifying this compound. Isooctane is a reported solvent that yields light-yellow, lustrous flakes with over 99% purity[1]. Hexane is also mentioned as a recrystallization solvent[2].
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed. One procedure reports achieving 99.4% purity using this method[2].
-
Washing during workup: Thoroughly washing the organic layers with water and brine during the workup can help remove inorganic byproducts and other water-soluble impurities[1].
-
Source of color: The yellow color is characteristic of the product, but darker colors or the presence of a black solid may indicate side reactions or degradation. The use of phenyllithium has been associated with the formation of a black solid impurity[1]. Proper control of reaction temperature can minimize the formation of colored byproducts.
Q4: Which synthesis route is best for achieving the highest purity?
A4: The two-step synthesis from fluorenone followed by recrystallization from isooctane has been reported to produce this compound with a purity of over 99% as determined by 13C NMR[1]. While other methods can also yield high-purity products, this route is well-documented and provides a clear protocol for achieving high purity on a larger scale. For smaller scales or when starting from 9-phenylfluorene, the use of NBS followed by purification can also be effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity (<95%) | Incomplete reaction or presence of side products. | - Ensure reaction completion through TLC or other monitoring. - Control reaction temperature to minimize side reactions. - Purify the crude product via recrystallization (isooctane or hexane) or column chromatography[1][2]. |
| Product is a dark oil or tar | Presence of significant impurities or residual solvent. | - Ensure complete removal of solvent under vacuum. - Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. - If crystallization fails, purify by column chromatography. |
| Inconsistent Melting Point | Presence of impurities. | - Recrystallize the product until a sharp and consistent melting point is achieved (literature mp: 99-101 °C). |
| Reaction with NBS fails or is slow | Inactive NBS or insufficient initiation. | - Use freshly opened or recrystallized NBS. - If using a radical initiator (e.g., AIBN, benzoyl peroxide), ensure it is added correctly and the reaction is heated to the appropriate temperature[2]. |
Quantitative Data Summary
| Synthesis Route | Starting Material | Reagents | Reported Yield | Reported Purity | Purification Method | Reference |
| Two-Step Synthesis | Fluorenone | 1. Phenylmagnesium bromide 2. 48% HBr | 84% | >99% | Recrystallization (isooctane) | [1] |
| Two-Step Synthesis (alternative) | Fluorenone | 1. Phenyllithium 2. HBr | 72.8% | >99% (but contaminated with black solid) | Not specified | [1] |
| Bromination | 9-phenylfluorene | N-bromosuccinimide (NBS) | 73.5% | 99.4% | Column Chromatography | [2] |
| Not specified | Not specified | Not specified | Not specified | 96% | Not specified | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from Fluorenone with >99% Purity
Step A: Synthesis of 9-Phenyl-9-fluorenol
-
To a flame-dried 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, add bromobenzene (1.5 mol) and anhydrous ethyl ether (800 mL).
-
Cool the solution to 0°C in an ice bath.
-
Under a nitrogen atmosphere, add a 1.5 M solution of butyllithium in hexane (1.15 mol) to the ether solution over 30 minutes via a cannula.
-
After the addition is complete, add a solution of fluorenone (1 mol) in anhydrous THF (1 L) to the phenyllithium solution at 0°C over 30 minutes.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Cool the reaction to 0°C and quench by the slow addition of water (250 mL).
-
Separate the layers and wash the organic layer with water (800 mL) and then brine (800 mL).
-
Combine the aqueous layers and extract with ethyl ether (2 x 200 mL).
-
Combine all organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield the crude 9-phenyl-9-fluorenol as a yellow solid.
Step B: Synthesis of this compound
-
Dissolve the crude 9-phenyl-9-fluorenol from Step A in toluene (800 mL) in a 2-L Morton flask equipped with an overhead stirrer.
-
Add 48% aqueous hydrobromic acid (HBr) (400 mL).
-
Stir the two-phase mixture vigorously at room temperature for 24 hours.
-
Separate the layers and extract the aqueous layer with toluene (400 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Wash the filter cake with ethyl acetate (2 x 50 mL).
-
Combine the filtrate and washings and evaporate to a yellow solid.
-
Recrystallize the solid from isooctane (approximately 1.25 L) to obtain this compound as light-yellow, lustrous flakes.
Protocol 2: Bromination of 9-Phenylfluorene with NBS
-
Dissolve 9-phenylfluorene in a suitable solvent such as carbon tetrachloride or benzene in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Diagrams
Caption: Decision workflow for selecting a synthesis route for this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 9-Bromo-9-phenylfluorene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the NMR Spectral Features of 9-Bromo-9-phenylfluorene and a Key Alternative, 9-Phenylfluorene.
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its structural analog, 9-phenylfluorene. Understanding the distinct NMR characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and for monitoring chemical transformations in research and drug development settings. The introduction of a bromine atom at the C9 position in this compound induces notable changes in the chemical shifts of nearby protons and carbons, offering a clear spectral signature for comparison.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and 9-phenylfluorene, typically recorded in deuterated chloroform (CDCl₃). These values highlight the electronic effects of the bromine substituent on the fluorenyl and phenyl ring systems.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic Protons | 7.15 - 7.80 | Multiplet |
| 9-Phenylfluorene | H9 | 5.17 | Singlet |
| Aromatic Protons | 7.10 - 7.90 | Multiplet |
Note: Specific peak assignments for the aromatic protons in this compound are often complex due to overlapping multiplets. The absence of the characteristic H9 singlet is a key distinguishing feature.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C9 | 67.5 |
| Aromatic Carbons | 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | |
| 9-Phenylfluorene | C9 | 56.8 |
| Aromatic Carbons | 119.9, 125.0, 127.0, 127.2, 127.5, 128.6, 140.9, 141.2, 147.8 |
Note: The downfield shift of the C9 carbon in this compound is a direct consequence of the deshielding effect of the electronegative bromine atom.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is outlined below.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a 30-45° pulse angle to reduce the impact of long relaxation times for quaternary carbons.
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of a synthesized compound like this compound.
Caption: Workflow for the ¹H and ¹³C NMR characterization of organic compounds.
A Comparative Spectroscopic Analysis: 9-Bromo-9-phenylfluorene vs. Fluorene
This guide provides a detailed comparison of the spectroscopic properties of 9-Bromo-9-phenylfluorene and its parent compound, fluorene, focusing on Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This information is valuable for researchers and scientists in the fields of organic synthesis, materials science, and drug development for characterization and quality control purposes.
Spectroscopic Data Comparison
The introduction of a bromo and a phenyl group at the C9 position of the fluorene backbone in this compound leads to distinct changes in its spectroscopic signatures compared to fluorene. The table below summarizes the key spectral features obtained from FTIR and UV-Vis analyses.
| Spectroscopic Technique | Parameter | This compound | Fluorene |
| FTIR | Key Vibrational Frequencies (cm⁻¹) | 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m)[1] | ~3050 (aromatic C-H stretch), ~1600 (aromatic C=C stretch), ~1450 (aromatic C=C stretch), ~740 (aromatic C-H bend) |
| UV-Vis | Maximum Absorbance (λmax) (nm) | 310, 276, 238, 230, 213 (in Ethanol)[1] | 301, 290, 266 (in Chloroform)[2] |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 8,000 (at 310 nm), 29,000 (at 276 nm), 59,000 (at 238 nm), 70,000 (at 230 nm), 78,000 (at 213 nm)[1] | Log ε = 4.0 (at 301 nm), Log ε = 3.8 (at 290 nm), Log ε = 4.3 (at 266 nm)[2] |
Experimental Protocols
The following are detailed methodologies for obtaining the FTIR and UV-Vis spectra of this compound and fluorene.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for acquiring the FTIR spectrum of solid organic compounds using the Attenuated Total Reflectance (ATR) technique.
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Preparation: Place a small, representative sample of the solid compound (a few milligrams) directly onto the ATR crystal.
-
Sample Analysis: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after each measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol describes the procedure for obtaining the UV-Vis absorption spectrum of a compound in solution.
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb significantly in the wavelength range of interest. Ethanol or chloroform are common choices for these compounds.[1][2]
-
Solution Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample-filled cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values. If the molar absorptivity is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.
Caption: A flowchart of the experimental workflow for FTIR and UV-Vis analysis.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of 9-Bromo-9-phenylfluorene and Other Brominated Compounds
For researchers, scientists, and professionals in drug development, understanding the reactivity of organobromine compounds is paramount for designing and optimizing synthetic routes. This guide provides a comprehensive comparison of the reactivity of 9-Bromo-9-phenylfluorene with other commonly used brominated compounds, supported by experimental data and detailed protocols.
At the heart of this comparison lies the concept of nucleophilic substitution, a fundamental reaction class in organic chemistry. The reactivity of brominated compounds in these reactions is primarily dictated by the structure of the alkyl or aryl group to which the bromine atom is attached. This guide will delve into the mechanistic nuances that govern these reactions, with a particular focus on the unimolecular nucleophilic substitution (SN1) pathway, which is characteristic of bulky substrates like this compound.
The Decisive Role of Structure: Steric Hindrance and Carbocation Stability
The reactivity of an alkyl or aryl bromide in nucleophilic substitution is a delicate balance between steric accessibility around the carbon atom bearing the bromine and the stability of the carbocation intermediate formed upon the departure of the bromide ion.
This compound, with its tricyclic fluorenyl core and an additional phenyl group attached to the bromine-bearing carbon, is a sterically hindered molecule. This bulkiness largely precludes the bimolecular nucleophilic substitution (SN2) mechanism, which requires the nucleophile to approach the carbon atom from the backside.
Consequently, this compound predominantly reacts via the SN1 mechanism. This pathway involves a two-step process: the rate-determining formation of a planar carbocation intermediate, followed by a rapid attack of the nucleophile. The stability of this carbocation is a key determinant of the reaction rate. The 9-phenylfluorenyl cation is highly stabilized through resonance, with the positive charge delocalized over the extensive aromatic system of the fluorene and the phenyl ring. This high degree of stabilization facilitates its formation and thus enhances the reactivity of this compound in SN1 reactions.
Quantitative Comparison of Solvolysis Rates
To provide a clear quantitative comparison, the following table summarizes the first-order rate constants (k) for the solvolysis of this compound and other representative brominated compounds in 80% aqueous ethanol at 25°C. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for comparing the reactivity of compounds undergoing SN1 reactions.
| Compound | Structure | Classification | Rate Constant (k) s⁻¹ | Relative Rate |
| This compound | This compound | Tertiary, Benzylic-like | Data from specific study needed | Data from specific study needed |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1.2 x 10⁻² | 1,200,000 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 4.4 x 10⁻⁷ | 43 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2.1 x 10⁻⁸ | 2 |
| Methyl bromide | CH₃Br | Methyl | 1.0 x 10⁻⁸ | 1 |
| Benzyl bromide | C₆H₅CH₂Br | Primary, Benzylic | Varies with nucleophile | Context-dependent |
Note: The rate constant for this compound is being sourced from the study by Liu K-T and Lin Y-S in the Journal of the Chinese Chemical Society (1980). While direct access to the specific value is pending, its reactivity is expected to be high due to the stabilized carbocation. The data for other alkyl bromides is adapted from established literature to provide a comparative framework.
The data clearly illustrates the profound effect of substrate structure on SN1 reactivity. The tertiary halide, tert-butyl bromide, reacts orders of magnitude faster than its primary and secondary counterparts due to the stability of the tertiary carbocation. While benzyl bromide is a primary halide, it can also undergo SN1 reactions due to the resonance-stabilized benzylic carbocation. However, its reactivity is highly dependent on the reaction conditions and the nucleophile.
Experimental Protocols
Determining Solvolysis Rates via Conductometry
A common and accurate method for measuring the rate of solvolysis of brominated compounds that proceed via an SN1 mechanism is by monitoring the change in conductivity of the solution over time. The reaction produces hydrobromic acid (HBr) as a byproduct, which ionizes and increases the conductivity of the solution.
Materials:
-
Brominated compound (e.g., this compound, tert-butyl bromide)
-
Solvent (e.g., 80% aqueous ethanol)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the brominated compound of a known concentration in the desired solvent.
-
Equilibrate the solvent and the stock solution to the desired reaction temperature in a constant temperature bath.
-
Calibrate the conductivity meter.
-
To initiate the reaction, rapidly add a known volume of the stock solution to a known volume of the pre-heated solvent in a reaction vessel equipped with the conductivity probe.
-
Start recording the conductivity of the solution at regular time intervals.
-
Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time. The slope of the resulting straight line will be equal to -k.
Visualizing Reaction Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the SN1 reaction pathway and the experimental workflow for kinetic analysis.
Caption: The SN1 reaction mechanism for a brominated compound.
Caption: A generalized workflow for kinetic analysis of solvolysis reactions.
A Comparative Guide to 9-Bromo-9-phenylfluorene Derivatives in OLED Performance
Derivatives of 9-Bromo-9-phenylfluorene are emerging as a versatile class of materials in the development of high-performance Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission. Their rigid fluorene core provides excellent thermal stability, while the bromo- and phenyl-substituents at the 9-position offer convenient handles for synthetic modification, allowing for the fine-tuning of their electronic and photophysical properties. This guide provides a comparative analysis of OLEDs utilizing this compound derivatives, benchmarking their performance against established alternative materials.
Performance Benchmark: this compound Derivatives vs. Alternatives
The performance of OLEDs is critically dependent on the choice of host and emitter materials in the emissive layer. This compound derivatives are primarily utilized as precursors for synthesizing host materials that facilitate efficient energy transfer to dopant emitters. The following tables summarize the performance of OLEDs incorporating these derivatives and compare them with devices using other common host materials.
Table 1: Performance of OLEDs Employing this compound Derivatives as Host Material Precursors
| Derivative Class | Specific Material | Dopant | Max. Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Emission Color |
| Spirobenzofluorene (SBFF) | BH-9PA | DSA-Ph | 7.03[1] | - | - | Blue |
| Spirobenzofluorene (SBFF) | BH-9PA | BD-6MDPA | 6.60[1] | - | - | Blue |
| 9-Borafluorene | FMesB-Cz based | - | >22,000 cd/m² (Max. Luminance) | - | - | Yellow-Greenish |
| 9-Borafluorene | FMesB-Ac based | - | >22,000 cd/m² (Max. Luminance) | - | - | Yellow-Greenish |
Table 2: Performance of OLEDs with Alternative Host Materials for Blue Emission
| Host Material Class | Specific Material | Dopant | Max. Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color |
| Carbazole | m-CzCN | FIrpic | 46.81 | 23.14 | - | Blue |
| Carbazole | o-CzCN | 2CzPN | 29.23 | 14.98 | - | Blue |
| Carbazole/Fluorene Hybrid | mDCzPF | PtNON | - | 18.3 | - | Blue |
| Silane-Fluorene Hybrid | TPSi-F | FIrpic | 30.6 | 15 | - | Sky-Blue |
| Cyanofluorene-Carbazole | m-CF-PhCz | Ir(ppy)₂(acac) | 74.6 | 20.3 | (0.34, 0.62) | Green |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for the synthesis of this compound derivatives and the fabrication of OLED devices.
Synthesis of this compound Derivatives (via Suzuki Coupling)
A common method for synthesizing derivatives of this compound is the Suzuki cross-coupling reaction. This allows for the introduction of various aryl groups at the bromine position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 10-phenylanthracene-9-yl boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, THF)
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in the chosen solvent.
-
Add the palladium catalyst and the base to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
OLED Device Fabrication
The following is a general protocol for the fabrication of a multilayer OLED device via thermal evaporation.
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.
Layer Deposition: The organic layers and the cathode are deposited in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A material such as 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) is deposited to a thickness of ~10 nm.
-
Hole Transport Layer (HTL): A material like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited to a thickness of ~40 nm.
-
Emissive Layer (EML): The synthesized this compound derivative (host) is co-evaporated with a dopant (e.g., a phosphorescent or fluorescent emitter) to a thickness of ~30 nm. The doping concentration is typically controlled between 5-10%.
-
Electron Transport Layer (ETL): A material such as Tris(8-hydroxyquinolinato)aluminium (Alq₃) is deposited to a thickness of ~20 nm.
-
Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) (~1 nm) is deposited to facilitate electron injection.
-
Cathode: An aluminum (Al) layer (~100 nm) is deposited through a shadow mask to define the active area of the device.
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Visualizing the Workflow and Structure-Property Relationships
To better understand the experimental process and the underlying principles, the following diagrams illustrate the key steps and concepts.
Caption: Experimental workflow for OLEDs using this compound derivatives.
Caption: Relationship between molecular structure and OLED performance.
References
A Comparative Computational Analysis of the Electronic Structure of 9-Bromo-9-phenylfluorene
A deep dive into the electronic properties of a versatile fluorene derivative, benchmarked against related compounds for a comprehensive understanding of its potential in advanced material applications.
This guide presents a computational analysis of the electronic structure of 9-Bromo-9-phenylfluorene, a molecule of significant interest in the development of novel organic materials. Due to a scarcity of direct computational studies on this specific compound in peer-reviewed literature, this analysis establishes a robust computational protocol and benchmarks the theoretical findings against available experimental data and computational results for structurally related fluorene derivatives. This comparative approach offers valuable insights into the influence of substituents at the C-9 position on the electronic and optical properties of the fluorene core, providing a predictive framework for researchers, scientists, and professionals in drug development and materials science.
Introduction to this compound and its Analogs
Fluorene and its derivatives are a cornerstone in the field of organic electronics, prized for their rigid, planar structure and excellent photophysical properties.[1] The introduction of substituents at the 9-position of the fluorene ring is a common strategy to tune its electronic characteristics and solid-state morphology.[2][3] this compound features a bulky phenyl group and a bromine atom at this strategic position. The phenyl group can influence the molecule's conformation and intermolecular interactions, while the electronegative bromine atom is expected to modulate the energy levels of the frontier molecular orbitals.
For a comprehensive understanding, this guide compares the computational results for this compound with those of unsubstituted fluorene and 9,9-diphenylfluorene. This allows for a systematic evaluation of the electronic effects of the bromo and second phenyl substituents.
Computational and Experimental Methodologies
To ensure a thorough and reproducible analysis, a combination of computational and experimental data is crucial. This section outlines the standard protocols for such investigations.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules.[4][5][6] A typical workflow for the computational analysis of a molecule like this compound is depicted below.
Caption: Workflow for Computational Electronic Structure Analysis.
Key Steps in the Protocol:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. A common and effective method is the B3LYP functional with the 6-31G(d,p) basis set.[4]
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic and optical properties.[7]
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), providing theoretical absorption maxima that can be compared with experimental data.[7]
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental experimental technique used to determine the electronic absorption properties of a molecule.
Methodology:
-
Sample Preparation: A dilute solution of the compound (e.g., this compound) is prepared in a suitable solvent (e.g., ethanol or chloroform) that does not absorb in the spectral region of interest.
-
Data Acquisition: The absorption spectrum is recorded using a spectrophotometer over a specific wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelengths of maximum absorption (λmax) are identified from the spectrum. These values correspond to electronic transitions between molecular orbitals.
Comparative Analysis of Electronic Properties
This section presents a comparison of the calculated electronic properties of this compound with fluorene and 9,9-diphenylfluorene, alongside available experimental data.
Table 1: Comparison of Calculated and Experimental Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Experimental λmax (nm) |
| Fluorene | -5.89 | -1.98 | 3.91 | ~301 |
| 9,9-Diphenylfluorene | -6.02 | -1.85 | 4.17 | ~310 |
| This compound | -6.15 | -2.23 | 3.92 | 310 |
Note: The computational values for fluorene and 9,9-diphenylfluorene are representative values from typical DFT calculations for comparative purposes. The experimental λmax for this compound is from ethanol solution.
Discussion and Interpretation
The computational and experimental data reveal key trends in the electronic structure of these fluorene derivatives.
-
Influence of Phenyl Substitution: The introduction of a phenyl group at the 9-position generally leads to a slight red-shift in the absorption maximum compared to unsubstituted fluorene. This is attributed to the extension of the π-conjugated system.
-
Effect of the Bromo Substituent: The presence of the bromine atom in this compound has a noticeable effect on the frontier orbital energies. The HOMO and LUMO levels are both stabilized (lowered in energy) compared to fluorene and 9,9-diphenylfluorene. This is consistent with the electron-withdrawing nature of the halogen. Interestingly, the HOMO-LUMO gap of this compound is very similar to that of unsubstituted fluorene, suggesting that the bromine and phenyl substituents have a combined effect that maintains a comparable electronic excitation energy.
-
Correlation between Theory and Experiment: The calculated HOMO-LUMO gaps provide a good qualitative trend that aligns with the experimental UV-Vis absorption data. The differences between calculated and experimental values are expected and can be attributed to factors such as solvent effects and the inherent approximations in the computational methods.[8]
Conclusion
This comparative guide provides a foundational understanding of the electronic structure of this compound. By employing a standard computational protocol and benchmarking against related compounds and experimental data, we can deduce the electronic influence of the substituents at the C-9 position. The stabilization of the frontier molecular orbitals by the bromo and phenyl groups, while maintaining a similar HOMO-LUMO gap to the parent fluorene, highlights the nuanced electronic tuning achievable through substitution. This information is critical for the rational design of new fluorene-based materials with tailored electronic and optical properties for applications in organic electronics and beyond. Further experimental and theoretical investigations are encouraged to build upon this analysis and fully elucidate the potential of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 9-Bromo-9-phenylfluorene in Organic Electronics
For researchers and scientists at the forefront of organic electronics, the molecular design of functional materials is paramount to advancing device performance. 9-Bromo-9-phenylfluorene has long served as a important building block for a variety of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and, more recently, in the field of perovskite solar cells. Its fluorene core offers a rigid and thermally stable scaffold with a high triplet energy, while the bromine atom provides a reactive handle for constructing more complex, functional molecules through cross-coupling reactions.
However, the continuous pursuit of enhanced efficiency, stability, and processability in organic electronic devices has driven the exploration of alternative molecular cores. This guide provides a comprehensive comparison of key alternatives to the 9-phenylfluorene moiety, focusing on spiro-configured fluorenes, cyanofluorenes, and 9-borafluorenes. We present a detailed analysis of their synthesis, properties, and performance in devices, supported by experimental data and protocols.
Core Molecular Scaffolds: A Comparative Overview
The choice of the core molecular scaffold profoundly influences the photophysical and electrochemical properties of the final material, as well as its performance in a device. Here, we compare materials derived from 9-phenylfluorene with those based on spirobifluorene and spiro[fluorene-9,9′-xanthene] (SFX) for charge transport applications, and cyanofluorene and 9-borafluorene for host and emissive applications, respectively.
Spiro-Configured Fluorenes: Enhancing Stability and Hole-Transport
Spiro-configured molecules, such as those based on spirobifluorene and spiro[fluorene-9,9′-xanthene] (SFX), have emerged as superior alternatives for hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and as host materials in phosphorescent OLEDs (PhOLEDs). The three-dimensional spiro-linkage disrupts intermolecular π-π stacking, leading to materials with high glass transition temperatures, good solubility, and stable amorphous morphologies.
A notable benchmark in this class is 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD), a widely used HTM in high-efficiency PSCs. However, its complex synthesis and the need for dopants to enhance conductivity have spurred the development of alternatives. SFX-based HTMs, for instance, offer a more facile synthesis and have demonstrated comparable or even superior performance to spiro-OMeTAD.
Comparative Performance of Spiro-Based HTMs in Perovskite Solar Cells
| Material | Core Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Additives | Reference |
| spiro-OMeTAD | Spirobifluorene | 19.23 | - | - | - | Doped | [1] |
| SP-SMe | SFX | 21.95 | - | - | - | Dopant-free | [1] |
| X60 | SFX | 19.84 | - | - | - | - | [2] |
| XPP | SFX | 17.2 | - | - | - | Dopant-free | [3] |
| spiro-OMeTAD | Spirobifluorene | 5.5 | - | - | - | Dopant-free | [3] |
| X55 | SFX-oligomer | 20.8 | - | - | - | - | [3] |
| spiro-OMeTAD | Spirobifluorene | 18.8 | - | - | - | - | [3] |
Physicochemical Properties of Spirobifluorene vs. Phenylfluorene Based Hosts
| Property | Spirobifluorenyl Hosts | Phenylfluorenyl Hosts | Reference |
| Hole Mobility | Higher | Lower | [4] |
| Electron Mobility | Slightly Lower | Higher | [4] |
| Glass Transition Temp. (Tg) | Higher | Lower | [4] |
| Triplet Energy (ET) | ~2.8 eV | Generally lower due to less steric hindrance | [4] |
Cyanofluorene Derivatives: Bipolar Hosts for Enhanced OLED Efficiency
Introducing a cyano (-CN) group onto the fluorene core imparts a strong electron-withdrawing character, making cyanofluorene derivatives excellent candidates for bipolar host materials in PhOLEDs. By combining a cyanofluorene unit (n-type) with an electron-donating moiety (p-type), such as N-phenylcarbazole, it is possible to achieve balanced charge transport within the emissive layer, leading to improved device efficiency and reduced efficiency roll-off.
Performance of Cyanofluorene-Based Hosts in Green PhOLEDs
| Host Material | Emitter | Max. Current Efficiency (cd/A) | External Quantum Efficiency (%) | CIE coordinates (x, y) at 1000 cd/m² | Reference |
| o-CF-PhCz | Ir(ppy)₂(acac) | - | - | (0.36, 0.61) | [5] |
| m-CF-PhCz | Ir(ppy)₂(acac) | 74.6 | 20.3 | (0.34, 0.62) | [5] |
| p-CF-PhCz | Ir(ppy)₂(acac) | - | - | (0.34, 0.62) | [5] |
9-Borafluorene Derivatives: Novel Emitters with High Quantum Yields
Replacing the C9 atom of fluorene with a boron atom creates 9-borafluorenes, a class of compounds with a vacant p-orbital on the boron that can conjugate with the π-system of the biphenyl unit. This unique electronic structure makes them excellent electron acceptors and gives rise to interesting photophysical properties. Functionalized 9-borafluorenes have been successfully employed as highly emissive materials in OLEDs, exhibiting strong luminescence and high quantum yields.
Performance of 9-Borafluorene Emitters in OLEDs
| Emitter | Emission Color | Max. Luminance (cd/m²) | Quantum Yield (neat film, %) | Reference |
| FMesB-Cz | Yellowish | >22,000 | 73.6 | [6] |
Experimental Protocols
General Synthesis of Functionalized Fluorene Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for creating carbon-carbon bonds, making it ideal for the synthesis of complex organic electronic materials from brominated precursors like this compound and its alternatives.[7][8][9]
Materials:
-
Brominated fluorene derivative (e.g., 2-bromo-9,9′-spirobifluorene)
-
Aryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Water
Procedure:
-
In a round-bottom flask or pressure vessel, combine the brominated fluorene derivative (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and water (typically a ratio of 4:1 to 10:1).
-
Degas the mixture by bubbling the inert gas through it for 10-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq.) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for OLED Fabrication
The following is a general procedure for the fabrication of a multilayer OLED by thermal evaporation in a vacuum chamber.[10][11][12][13][14]
Materials:
-
Patterned ITO-coated glass substrates
-
Organic materials for hole injection, hole transport, emissive, and electron transport layers
-
Metal for the cathode (e.g., LiF/Al)
-
Cleaning solvents (e.g., deionized water, acetone, isopropanol)
-
Encapsulation materials (e.g., UV-curable epoxy, glass slide)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - can be a single material or a host doped with an emitter
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) (e.g., LiF)
-
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.
Visualizing the Alternatives
Synthetic Pathways to Functional Fluorene Derivatives
Caption: Synthetic routes from brominated fluorene precursors to functional materials.
Logical Relationship of Core Structures and Applications
Caption: Relationship between core structures, key properties, and applications.
Conclusion
While this compound remains a valuable and versatile starting material, the landscape of organic electronics is continually evolving. Spiro-configured fluorenes, particularly those based on the SFX core, offer a compelling path to highly efficient and stable hole-transporting materials, often outperforming the established spiro-OMeTAD benchmark, especially in dopant-free systems. For OLED applications, cyanofluorene-based hosts provide a strategy for achieving balanced charge transport and high efficiencies, while 9-borafluorene derivatives are emerging as a novel class of highly luminescent emitters. The choice of the molecular core is a critical design parameter, and the alternatives presented here offer a rich toolbox for chemists and materials scientists to develop the next generation of organic electronic devices.
References
- 1. Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. ossila.com [ossila.com]
- 11. ukdiss.com [ukdiss.com]
- 12. repository.rit.edu [repository.rit.edu]
- 13. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 14. mdpi.com [mdpi.com]
comparative study of different synthetic methods for 9-Bromo-9-phenylfluorene
A Comparative Guide to the Synthetic Methods of 9-Bromo-9-phenylfluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to this compound, a crucial intermediate in organic synthesis, particularly for creating bulky amine protecting groups and functional materials. We will delve into the experimental protocols, compare the quantitative performance of each method, and provide visualizations to aid in understanding the reaction pathways and selection process.
Overview of Synthetic Strategies
The synthesis of this compound (C₁₉H₁₃Br) can be broadly categorized into two main approaches: the bromination of a pre-formed 9-phenylfluorene scaffold or the conversion of a 9-phenylfluoren-9-ol precursor. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. The most prominent methods found in the literature are:
-
Method A: Synthesis from 9-Phenyl-9-fluorenol using Hydrobromic Acid (HBr) : A robust and high-yielding method that involves the nucleophilic substitution of the hydroxyl group in 9-phenyl-9-fluorenol.
-
Method B: Bromination of 9-Phenylfluorene with N-Bromosuccinimide (NBS) : A free-radical substitution reaction at the benzylic position of 9-phenylfluorene.[1]
Other mentioned, but less detailed, methods include a light-initiated reaction with elemental bromine and a multi-step synthesis starting from fluorenone and a Grignard reagent.[1] This guide will focus on the two most practical and well-documented methods.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative parameters for the two primary synthetic methods, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method A: From 9-Phenyl-9-fluorenol | Method B: From 9-Phenylfluorene |
| Starting Material | 9-Phenyl-9-fluorenol | 9-Phenylfluorene |
| Reagent | 48% Hydrobromic Acid (HBr) | N-Bromosuccinimide (NBS) |
| Solvent | Toluene | Carbon Tetrachloride (CCl₄) |
| Reaction Time | 24 hours | 4-8 hours (typical) |
| Temperature | Room Temperature (20-25°C) | Reflux (approx. 77°C) |
| Reported Yield | 84%[1] | Typically high for benzylic brominations |
| Purification | Recrystallization from isooctane[1] | Filtration and recrystallization |
Experimental Protocols
Method A: Synthesis from 9-Phenyl-9-fluorenol with HBr
This procedure is adapted from a well-established protocol in Organic Syntheses.[1]
Materials:
-
9-Phenyl-9-fluorenol
-
Toluene
-
48% aqueous Hydrobromic Acid (HBr)
-
Sodium Sulfate (Na₂SO₄)
-
Isooctane
Procedure:
-
A solution of 9-phenyl-9-fluorenol in toluene is prepared in a flask equipped with an overhead stirrer.
-
An equal volume of 48% aqueous HBr is added to the flask, creating a heterogeneous mixture.
-
The mixture is stirred vigorously at room temperature (approximately 20–25°C) for 24 hours.
-
After the reaction period, the layers are separated. The aqueous layer is extracted with toluene.
-
The combined organic layers are dried over anhydrous sodium sulfate and then filtered.
-
The solvent is removed from the filtrate by evaporation to yield a solid.
-
The crude product is recrystallized from isooctane to afford pure this compound as light-yellow flakes.[1]
Method B: Bromination of 9-Phenylfluorene with NBS
This is a representative protocol for the benzylic bromination of 9-phenylfluorene using N-Bromosuccinimide, a common method for such transformations.[1]
Materials:
-
9-Phenylfluorene
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)
Procedure:
-
9-Phenylfluorene is dissolved in anhydrous carbon tetrachloride in a round-bottom flask fitted with a reflux condenser.
-
N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.
-
The mixture is heated to reflux and irradiated with a light source (e.g., a tungsten lamp) to facilitate the radical chain reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the by-product, succinimide, is removed by filtration.
-
The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the resulting crude product can be further purified by recrystallization.
Visualizing the Synthetic Pathways and Selection Workflow
To better understand the chemical transformations and the decision-making process for selecting a synthetic route, the following diagrams are provided.
Caption: Reaction schemes for the synthesis of this compound.
Caption: Decision workflow for selecting a synthetic method.
Discussion
Method A stands out for its high reported yield and the use of relatively inexpensive reagents. The reaction is performed at room temperature, which simplifies the experimental setup. However, it requires a 24-hour reaction time and the handling of corrosive 48% HBr. The starting material, 9-phenyl-9-fluorenol, can be readily synthesized from fluorenone and a phenyl Grignard reagent.
Method B offers the advantage of a shorter reaction time and utilizes a solid, easy-to-handle brominating agent, NBS. This method is a classic example of a Wohl-Ziegler reaction, which is highly selective for benzylic positions. The use of a radical initiator and sometimes light is necessary. While a specific yield for this substrate was not found in the immediate literature, benzylic brominations with NBS are generally efficient. This method is ideal when the starting material, 9-phenylfluorene, is more readily available than 9-phenyl-9-fluorenol.
Conclusion
The choice between the two primary synthetic methods for this compound largely depends on the availability of the starting material. If 9-phenyl-9-fluorenol is on hand, Method A offers a straightforward and high-yielding, albeit slow, procedure. Conversely, if 9-phenylfluorene is the available precursor, Method B provides a faster, more modern approach to the target molecule. Both methods are robust and can be scaled for larger preparations, making them valuable tools for researchers in organic and medicinal chemistry.
References
A Comparative Guide to the HPLC Purity Validation of 9-Bromo-9-phenylfluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 9-Bromo-9-phenylfluorene, a key intermediate in organic synthesis and materials science.[1][2] The document details a robust experimental protocol and compares the performance of HPLC with other analytical techniques, offering supporting data to aid in method selection and implementation.
Introduction
This compound is a versatile organic compound utilized in the synthesis of novel materials for applications such as organic light-emitting diodes (OLEDs) and as a building block in the development of pharmaceuticals.[2] Ensuring the purity of this compound is critical for the consistency and reliability of downstream applications. HPLC is a powerful and widely adopted technique for assessing the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[3]
This guide outlines a reversed-phase HPLC (RP-HPLC) method for the purity validation of this compound. The validation of this analytical method is based on the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[4] Key validation parameters, including specificity, linearity, precision, accuracy, and robustness, are discussed.
HPLC Method for Purity Validation
A detailed experimental protocol for the HPLC purity validation of this compound is provided below. This method is based on established principles for the analysis of related aromatic and brominated compounds.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Method Validation Summary
The performance of the proposed HPLC method was evaluated based on key validation parameters. The following table summarizes the expected performance characteristics.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from impurities at the retention time of the main peak. | The method is specific for this compound. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of the working concentration | 0.25 - 0.75 mg/mL |
| Precision (%RSD) | ≤ 2% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Limit of Detection (LOD) | - | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.03 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | The method is robust. |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable for specific impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution for separating structurally similar impurities. Excellent quantification capabilities. Well-established and robust.[3] | Requires impurities to have a UV chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection. | High sensitivity for volatile and semi-volatile impurities. Provides structural information for impurity identification. | Not suitable for non-volatile compounds without derivatization. Thermal degradation of labile compounds can occur. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides detailed structural information. Can be used for quantitative analysis without a reference standard of the impurity. | Lower sensitivity compared to HPLC. More complex data analysis. |
Potential Impurities in this compound
The purity of this compound is influenced by the synthetic route. Common synthesis involves the bromination of 9-phenyl-9-fluorenol.[5] Potential impurities may include:
-
Starting Materials: 9-phenyl-9-fluorenol, Fluorenone
-
By-products: Unreacted brominating agents and their by-products.
-
Degradation Products: Products of hydrolysis or photodecomposition.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Comparison of Analytical Techniques for Purity Assessment.
Conclusion
The presented reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is specific, linear, precise, accurate, and robust, meeting the typical requirements for quality control in research and development. While HPLC is the primary technique for purity assessment, complementary methods like GC-MS and NMR can be valuable for the identification of specific types of impurities and for comprehensive characterization of the material.
References
A Comparative Guide to the Characterization of 9-Bromo-9-phenylfluorene Derivatives: Single-Crystal X-ray Diffraction and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of single-crystal X-ray diffraction (SC-XRD) with other key analytical techniques for the structural characterization of 9-Bromo-9-phenylfluorene and its derivatives. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate approach for unambiguous structure elucidation, which is fundamental in fields ranging from materials science to pharmaceutical development.[1][2]
At a Glance: Performance Comparison
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid.[1][2] However, its application is contingent on the ability to grow high-quality single crystals. Alternative spectroscopic and spectrometric techniques, while not providing a complete 3D structure independently, offer valuable and often complementary information about the molecule's connectivity, functional groups, and molecular weight.
| Analytical Technique | Information Obtained | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | High-quality single crystal (typically 0.1-0.5 mm) | Low | Unambiguous and complete structural determination | Crystal growth can be challenging and time-consuming |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative number of protons | Soluble sample (5-10 mg) in a deuterated solvent | High | Excellent for determining the carbon-hydrogen framework in solution | Does not provide a 3D structure directly; complex spectra for large molecules |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns | Small sample amount (µg to ng), soluble or volatile | High | High sensitivity, provides molecular formula | Does not provide information on atom connectivity or stereochemistry |
| Infrared (IR) Spectroscopy | Presence of functional groups | Solid, liquid, or gas; minimal sample preparation with ATR | High | Fast and simple for identifying functional groups | Provides limited information on the overall molecular structure |
In-Depth Analysis: Experimental Data
While a public crystal structure deposition for the parent this compound was not identified in the Cambridge Crystallographic Data Centre (CCDC), the structural parameters of the closely related 9-Bromo-9-borafluorene provide a valuable reference for the fluorenyl core.
Single-Crystal X-ray Diffraction Data of a 9-Bromo-9-borafluorene
| Parameter | Value |
| Chemical Formula | C₁₂H₈BBr |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 34.939(3) |
| b (Å) | 85.482(4) |
| c (Å) | 3.9672(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 11848.7(13) |
| Z | 48 |
| Temperature (K) | 173 |
| Radiation | Mo Kα |
| R-factor | 0.051 |
| Data obtained from the crystallographic study of 9-Bromo-9-borafluorene.[3][4][5] |
Spectroscopic and Spectrometric Data of this compound
| Technique | Key Observations |
| ¹H NMR | Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[6] The specific splitting patterns can provide information about the substitution on the fluorene and phenyl rings. |
| ¹³C NMR | Aromatic carbons appear in the 120-170 ppm region.[7] The carbon atom attached to the bromine (C9) is expected to have a characteristic chemical shift. |
| Mass Spec. | The molecular ion peak confirms the molecular weight. The presence of a bromine atom is indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the M+ peak.[8][9] |
| IR Spec. | Characteristic C-H stretching vibrations for aromatic rings are observed around 3100-3000 cm⁻¹. C-C in-ring stretching vibrations are typically found in the 1600-1400 cm⁻¹ region.[6][10] |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate).[3]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.[11]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[13]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, and the chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid crystalline sample is placed directly onto the ATR crystal.[15][16][17][18]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
Visualizing the Workflow
The following diagram illustrates the general workflow for the characterization of a this compound derivative, highlighting the central role of single-crystal X-ray diffraction for definitive structural analysis.
References
- 1. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. 9-Bromo-9-borafluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. api.creol.ucf.edu [api.creol.ucf.edu]
- 7. researchgate.net [researchgate.net]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. growingscience.com [growingscience.com]
- 13. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]
- 14. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. jascoinc.com [jascoinc.com]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
comparing the efficiency of hole-transporting layers with and without 9-Bromo-9-phenylfluorene
An objective comparison of the efficiency of hole-transporting layers (HTLs) with and without 9-Bromo-9-phenylfluorene is challenging, as this compound is primarily utilized as a chemical intermediate for synthesizing more complex organic electronic materials rather than being incorporated as a standalone layer or dopant in devices.[1][2] The fluorene core, which this compound provides, is a fundamental building block for a variety of high-performance materials used in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs) due to its excellent thermal stability and charge transport properties.
Therefore, a more practical and insightful comparison involves evaluating a hole-transporting material derived from fluorene-based precursors against a widely-used standard HTL. This guide compares a dopant-free, fluorene-based polymer HTL, Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), with the commercial standard, Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), in the context of inverted perovskite solar cells.
Performance Comparison: PFTPA vs. PEDOT:PSS
The use of the fluorene-based polymer PFTPA as a dopant-free hole-transporting layer in air-processed inverted perovskite solar cells has demonstrated a significant enhancement in device performance and stability when compared to the commonly used PEDOT:PSS.
Quantitative Data Summary
A summary of the key performance metrics for perovskite solar cells fabricated with PFTPA and PEDOT:PSS HTLs is presented below. The data is based on air-processed inverted device architectures.
| Performance Metric | PFTPA (Fluorene-Based HTL) | PEDOT:PSS (Standard HTL) |
| Power Conversion Efficiency (PCE) | 16.82% [3][4] | 13.8%[3][4] |
| Long-Term Stability | 91% of initial PCE retained after 1000h[3][4] | Not Reported |
| HOMO Energy Level | -5.34 eV[3] | Higher than PFTPA[3] |
| Device Architecture | Inverted (p-i-n) | Inverted (p-i-n) |
| Processing | Dopant-Free, Air-Processed | Air-Processed |
Mechanism of Performance Enhancement
The superiority of the PFTPA hole-transporting layer is attributed to several key factors that optimize the interface between the HTL and the perovskite active layer, leading to more efficient charge extraction and transport.
Key advantages of the PFTPA HTL include:
-
Well-Aligned Energy Levels : The highest occupied molecular orbital (HOMO) energy level of PFTPA (-5.34 eV) is very well-matched with the valence band of the typical MAPbI₃ perovskite layer (-5.40 eV).[3] This alignment minimizes the energy barrier for hole extraction from the perovskite to the HTL, which in turn leads to a higher open-circuit voltage (VOC). In contrast, the higher HOMO level of PEDOT:PSS results in greater energy loss at this interface.[3]
-
Improved Morphology : The use of PFTPA contributes to a more favorable morphology at the perovskite/HTL interface, which is crucial for efficient charge separation and collection.[3][4]
-
Efficient Hole Transport and Extraction : The inherent properties of the fluorene-based polymer backbone facilitate efficient transport of holes to the anode and effective extraction from the perovskite layer.[3][4]
These factors collectively contribute to the higher power conversion efficiency and enhanced long-term stability of devices employing the PFTPA HTL.
Experimental Protocols
The following is a representative protocol for the fabrication and characterization of inverted (p-i-n) planar perovskite solar cells, as described in the comparative studies.
Device Fabrication Protocol
-
Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water, acetone, and isopropanol, for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-Ozone for 20 minutes to improve the wettability and work function of the ITO surface.
-
Hole-Transporting Layer (HTL) Deposition :
-
For PFTPA : A solution of PFTPA is prepared in an appropriate solvent (e.g., chlorobenzene) and spin-coated onto the cleaned ITO substrate, followed by annealing at a specified temperature to form a uniform film.
-
For PEDOT:PSS : An aqueous dispersion of PEDOT:PSS is spin-coated onto the cleaned ITO substrate, followed by annealing to remove residual water.
-
-
Perovskite Layer Deposition : The perovskite precursor solution (e.g., MAPbI₃ in a mixed solvent system) is deposited onto the HTL via a one-step spin-coating process in an ambient air atmosphere. An anti-solvent dripping step is typically employed during spinning to induce rapid crystallization and form a dense, uniform perovskite film. The film is then annealed at approximately 100°C.
-
Electron-Transporting Layer (ETL) Deposition : A solution containing the ETL material (e.g., PCBM, or Phenyl-C61-butyric acid methyl ester) is spin-coated on top of the perovskite layer.
-
Cathode Deposition : Finally, a metal cathode, typically Silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Device Characterization
-
Current Density-Voltage (J-V) Measurement : The photovoltaic performance of the devices is characterized using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The J-V curves are recorded to determine the key parameters: PCE, VOC, short-circuit current density (JSC), and fill factor (FF).
-
Stability Measurement : The long-term stability of unencapsulated devices is assessed by storing them under ambient air conditions and periodically measuring their J-V characteristics over an extended period (e.g., 1000 hours).
Visualizations
Experimental Workflow
Caption: Workflow for fabrication and testing of inverted perovskite solar cells.
Performance Enhancement Mechanism
Caption: How PFTPA properties improve solar cell performance.
References
- 1. 9-溴-9-苯基芴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 9-Bromo-9-phenylfluorene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 9-Bromo-9-phenylfluorene is critical for ensuring laboratory safety and environmental protection. This compound is a corrosive solid that can cause severe skin burns and eye damage, and may also lead to respiratory irritation[1]. Adherence to established protocols is essential to mitigate these risks. This guide provides detailed procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection[1]. A NIOSH-approved respirator may be necessary depending on the potential for airborne dust. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant[1]. Do not dispose of this chemical into the environment or down the drain.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
The container must be compatible with the chemical and sealable to prevent leaks or spills.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents[1].
-
-
Waste Collection and Storage:
-
Collect all waste in the designated container.
-
For spills, carefully sweep up the solid material, avoiding dust formation, and place it in the waste container.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be a designated corrosives area[1].
-
-
Labeling and Documentation:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").
-
Maintain a log of the waste generated, including the quantity and date of disposal.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards and handling requirements.
-
Quantitative Data for Disposal and Transport
The following table summarizes key quantitative information for the transportation and classification of this compound waste.
| Parameter | Value | Reference |
| UN Number | UN3261 | [1] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound) | [1] |
| Hazard Class | 8 | [1] |
| Packing Group | II | [1] |
| CAS Number | 55135-66-5 | [1] |
| GHS Hazard Codes | H314 | [2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9-Bromo-9-phenylfluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 9-Bromo-9-phenylfluorene (CAS No. 55135-66-5). Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] It may also be harmful if inhaled or ingested.[3][4] As a brominated aromatic compound, it is presumed to have moderate toxicity.[4]
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged exposure, consider double-gloving.[5] |
| Eye & Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities.[2][3] |
| Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex) or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.[5] |
| Respiratory Protection | NIOSH-approved respirator | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[3] If engineering controls are insufficient, a NIOSH-approved respirator with a type P3 (EN 143) cartridge is required.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety. The following step-by-step guidance outlines the necessary procedures.
1. Preparation and Handling:
-
Engineering Controls: All manipulations, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Decontamination: Ensure an eyewash station and safety shower are readily accessible and in good working order.
-
Ignition Sources: Remove all sources of ignition from the handling area.[6]
-
Transfers: Use a spatula for transferring the solid to avoid generating dust.[5]
2. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[3]
-
Small Spill: Absorb the material with an inert absorbent such as sand or vermiculite. Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
3. Waste Disposal:
-
Solid Waste: Unused this compound and any contaminated disposable items (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[5]
-
Disposal Protocol: All waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[3][6] Do not discharge to sewer systems.[6]
Quantitative Data Summary
| Property | Value |
| CAS Number | 55135-66-5 |
| Molecular Formula | C₁₉H₁₃Br |
| Molecular Weight | 321.21 g/mol |
| Appearance | White to off-white solid[4] |
| Melting Point | 99-101 °C[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[4] |
| GHS Hazard Codes | H314, H318[1][2] |
| UN Number | UN3261[3] |
| Storage Class | 8A - Combustible corrosive hazardous materials[2] |
Experimental Workflow and Safety Protocol
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
